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  • Product: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate
  • CAS: 88805-65-6

Core Science & Biosynthesis

Foundational

Structural Dynamics and Tautomerism of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate: A Comprehensive Analytical Guide

Executive Summary In the landscape of modern drug development and agrochemical synthesis, cyclic -diketones serve as indispensable building blocks. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6)—interch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, cyclic


-diketones serve as indispensable building blocks. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate  (CAS: 88805-65-6)—interchangeably recognized by its keto tautomer, ethyl 3,5-dioxocyclohexanecarboxylate  (CAS: 27513-35-5)—is a prime example of a highly dynamic intermediate. It is most notably utilized as a precursor in the synthesis of complex polycyclic pharmaceuticals and advanced plant growth regulators like Trinexapac-ethyl [1].

Unlike their acyclic counterparts, cyclic 1,3-diones exhibit unique tautomeric behaviors dictated by severe steric constraints. This whitepaper provides an in-depth mechanistic analysis of the keto-enol tautomerism inherent to this molecule, detailing the thermodynamic drivers, solvent interactions, and a self-validating analytical workflow for precise structural characterization.

Chemical Structure and Tautomeric Dynamics

The structural behavior of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is governed by a delicate keto-enol equilibrium.

In acyclic


-diketones (e.g., acetylacetone), the enol form is highly stabilized by a strong, six-membered intramolecular hydrogen bond (the cisoid enol). However, the rigid geometry of the cyclohexane ring in ethyl 3,5-dioxocyclohexanecarboxylate strictly prohibits this conformation. Instead, the molecule must adopt a transoid (or anti) enol geometry, where the hydroxyl (-OH) and carbonyl (C=O) groups point away from each other [2].

Because intramolecular hydrogen bonding is sterically impossible, the stabilization of the enol form relies entirely on two external factors:

  • Conjugation: The formation of the

    
    -unsaturated carbonyl system.
    
  • Intermolecular Hydrogen Bonding: The enol molecules act as both hydrogen bond donors and acceptors, forming stable intermolecular dimers or extended polymeric chains in non-polar environments or the solid state [3].

Solvent and Concentration Causality

The ratio of the keto form to the enol form is not static; it is a dynamic system highly sensitive to its microenvironment:

  • Non-Polar Solvents (e.g., Chloroform, Hexane): At low concentrations, the keto form is favored because the lack of hydrogen-bond acceptors in the solvent leaves the transoid enol energetically exposed. However, as concentration increases, the enol form rapidly becomes dominant due to the formation of intermolecular enol-enol dimers.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents act as strong hydrogen-bond acceptors. They stabilize the monomeric enol form by hydrogen-bonding directly with the enol -OH, shifting the equilibrium heavily toward the enol tautomer regardless of solute concentration [4].

Tautomerism Keto Keto Form (Ethyl 3,5-dioxocyclohexanecarboxylate) Enol Enol Form (Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate) Keto->Enol Polar Solvents (e.g., DMSO) Dimer Intermolecular H-Bonded Dimer Enol->Dimer Non-Polar Solvents High Concentration

Figure 1: Solvent and concentration-dependent tautomeric equilibrium of cyclic beta-diketones.

Quantitative Data & Structural Comparison

To accurately track these shifts during process chemistry or formulation, researchers rely on distinct spectroscopic markers. The table below summarizes the fundamental properties and NMR markers used to differentiate the two tautomers.

Property / ParameterKeto TautomerEnol Tautomer
IUPAC Nomenclature Ethyl 3,5-dioxocyclohexanecarboxylateEthyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate
Electronic Structure Two isolated, non-conjugated carbonylsConjugated enone (

-unsaturated ketone)
Hydrogen Bonding Profile H-bond acceptor onlyIntermolecular H-bond donor & acceptor
Predominant Environment Dilute non-polar solutions (e.g., CDCl

)
Solid state, polar solvents, high concentrations

H-NMR Marker (Active)

3.3 - 3.5 ppm (Singlet, active -CH

-)

5.3 - 5.6 ppm (Singlet, alkene -CH=)

H-NMR Marker (-OH)
N/A

10.0 - 12.0 ppm (Broad singlet, -OH)

Experimental Workflow: Self-Validating qNMR Protocol

When quantifying the keto-enol ratio for quality control or mechanistic studies, standard NMR acquisition parameters often introduce integration bias due to differential relaxation times (


) between the keto methylene protons and the enol alkene protons.

Step-by-Step Methodology

Step 1: Concentration Gradient Preparation (The Validation Step)

  • Action: Prepare three distinct concentrations (e.g., 0.01 M, 0.05 M, and 0.25 M) of the analyte in anhydrous CDCl

    
    .
    
  • Causality: Because cyclic enols rely on intermolecular dimerization for stability in non-polar solvents, the enol ratio will scale non-linearly with concentration. If your calculated equilibrium constant (

    
    ) changes across these samples, you have successfully validated that dimerization is occurring, preventing misinterpretation of the baseline thermodynamic stability.
    

Step 2: Solvent Baseline Establishment

  • Action: Prepare a parallel 0.05 M sample in DMSO-

    
    .
    
  • Causality: DMSO acts as a surrogate for the dimerizing partner, stabilizing the monomeric enol. Comparing the 0.05 M CDCl

    
     sample to the 0.05 M DMSO-
    
    
    
    sample isolates the solvent's hydrogen-bonding contribution from the concentration effect.

Step 3: qNMR Acquisition Parameters

  • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30). Crucially, set the relaxation delay (

    
    ) to 
    
    
    
    5
    
    
    of the slowest relaxing proton (typically requiring
    
    
    > 15 seconds).
  • Causality: Protons in different electronic environments relax at different rates. If

    
     is too short, the signal from the slower-relaxing proton will be artificially suppressed in subsequent scans, skewing the integration ratio. A 
    
    
    
    of
    
    
    guarantees >99% return to thermal equilibrium, ensuring stoichiometric accuracy.

Step 4: Spectral Integration and Calculation

  • Action: Phase and baseline correct the spectra manually. Integrate the enol alkene proton (

    
     at 
    
    
    
    5.5 ppm) and the keto active methylene protons (
    
    
    at
    
    
    3.4 ppm).
  • Calculation: Account for proton stoichiometry. The keto active site contains 2 protons, while the enol alkene site contains 1.

    
    
    

NMR_Protocol S1 1. Sample Preparation (Serial Dilutions in CDCl3 & DMSO) S2 2. T1 Relaxation Measurement (Inversion Recovery Experiment) S1->S2 S3 3. qNMR Acquisition (Set D1 > 5 * T1) S2->S3 S4 4. Stoichiometric Integration (Enol -CH= vs Keto -CH2-) S3->S4 S5 5. Thermodynamic Calculation (Determine K_eq) S4->S5 Valid Self-Validation Node: Is K_eq independent of concentration? S5->Valid Valid->S1 No: Dimerization active. Model as higher-order equilibrium. Valid->S5 Yes: Monomeric state confirmed.

Figure 2: Self-validating quantitative NMR workflow for tautomer analysis.

Applications in Advanced Synthesis

Understanding the precise tautomeric state of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is not merely an academic exercise; it dictates the trajectory of downstream synthetic reactions.

For example, in the synthesis of Trinexapac-ethyl (a widely used agricultural growth retardant), the enol form of the cyclohexane-1,3-dione ring is the active nucleophile that undergoes acylation. If a reaction is run in a solvent that inadvertently favors the keto form, or at a concentration where dimerization sterically hinders the enol -OH, the reaction kinetics will plummet, leading to poor yields and high impurity profiles [5]. By leveraging the solvent and concentration principles outlined in this guide, process chemists can rationally select reaction conditions (e.g., utilizing polar aprotic solvents or specific amine bases) to intentionally drive the equilibrium toward the reactive enol state, optimizing synthetic throughput.

References

  • ResearchG

    
    -Diketones by Proton Magnetic Resonance. Canadian Journal of Chemistry. Available at:[Link]
    
  • National Center for Biotechnology Information (NCBI).

    
    - and 
    
    
    
    -Cyclodiones. PMC. Available at:[Link]
  • ResearchGate. NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Available at: [Link]

Exploratory

Thermodynamic Stability of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate vs. Keto Form

Executive Summary The thermodynamic stability of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6) represents a classic yet complex case of cyclic -dicarbonyl tautomerism. Unlike acyclic analogs (e.g., eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6) represents a classic yet complex case of cyclic


-dicarbonyl tautomerism. Unlike acyclic analogs (e.g., ethyl acetoacetate) where the cis-enol is stabilized by intramolecular hydrogen bonding, this six-membered cyclic system faces geometric constraints that alter its thermodynamic landscape.

This guide provides a definitive analysis of the keto-enol equilibrium, establishing that the enol form (3-hydroxy-5-oxo) is the thermodynamically dominant species in the solid state and non-polar solutions, driven principally by resonance stabilization and intermolecular hydrogen-bonded dimerization. We present the mechanistic causality, thermodynamic drivers, and a self-validating NMR protocol for quantifying this equilibrium in varying dielectric environments.

Part 1: Structural Dynamics & Tautomeric Landscape

To manipulate this molecule effectively in synthetic pathways (e.g., Oseltamivir intermediates or resorcinol derivatives), one must understand the competing species.

The Tautomeric Triad

While often simplified as a binary Keto-Enol pair, the system actually exists as a triad of potential isomers. However, the 1,3-dione relationship dictates the primary equilibrium.

  • Form A (Diketo): Ethyl 3,5-dioxocyclohexanecarboxylate.

    • Characteristics: Non-conjugated, high steric freedom at C4, entropically favored in gas phase (theoretically), but lacks resonance stabilization.

  • Form B (Mono-Enol): Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate.

    • Characteristics: Conjugated enone system (

      
      -delocalization). The C3-C4 double bond creates planarity in a portion of the ring.
      
  • Form C (Di-Enol): Ethyl 3,5-dihydroxycyclohexa-2,4-dienecarboxylate (Aromatic/Resorcinol-like).

    • Characteristics: Requires full aromatization. In this specific dihydro-structure, the ester at C1 prevents full aromatization without oxidation. Thus, Form C is thermodynamically inaccessible under standard conditions.

The Geometric Constraint (The "Trans-Fixed" Problem)

In acyclic


-diketones (e.g., Acetylacetone), the enol form is stabilized by a strong intramolecular  hydrogen bond (forming a pseudo-6-membered ring).

In Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate , the six-membered ring constrains the bond angles. The distance between the enolic -OH and the ketonic =O is too large to form a stable, linear intramolecular hydrogen bond without introducing significant angle strain (Bredt's rule-adjacent strain).

Thermodynamic Consequence: The enol form stabilizes itself via Intermolecular Hydrogen Bonding (dimerization) rather than intramolecular bonding. This makes the equilibrium highly concentration- and solvent-dependent.

Tautomerism Keto Diketo Form (Ethyl 3,5-dioxocyclohexanecarboxylate) Non-conjugated Polarity: High Enol Mono-Enol Form (Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate) Resonance Stabilized Forms H-Bond Dimers Keto->Enol Tautomerization (Slow on NMR scale) Enol->Keto Solvent Dependent Dimer Enol-Enol Dimer (Thermodynamic Sink in Non-Polar Media) Enol->Dimer Association (K_dimer >> 1 in CDCl3) Dimer->Enol Dilution/Polar Solvent

Figure 1: Tautomeric equilibrium pathways. The formation of the Enol-Enol dimer is the primary driver for stability in non-polar environments.

Part 2: Thermodynamic Stability Analysis

Enthalpic Drivers ( )

The enol form is enthalpically favored due to the Resonance Energy of the conjugated enone system (


2-3 kcal/mol stabilization). Unlike acyclic systems, the lack of intramolecular H-bonding means the enol is less stable than acetylacetone enols, but the formation of dimers (intermolecular 

kcal/mol per bond) compensates for this.
Entropic Drivers ( )
  • Keto Form: Higher conformational flexibility (chair/boat hybrid).

  • Enol Form: The

    
     carbons at C3, C4, and C5 force a more planar, rigid half-chair conformation. This represents an entropic penalty (
    
    
    
    ).
Solvent Effects (Meyer's Rule Application)

The equilibrium constant


 follows a modified Meyer's Rule for cyclic systems.
Solvent TypeRepresentativeInteraction MechanismDominant Form
Non-Polar Chloroform (

), Benzene
Solvent cannot disrupt intermolecular H-bonds. Enol dimers form readily.Enol (>90%)
Polar Aprotic DMSO, DMFSolvent acts as a strong H-bond acceptor, breaking enol dimers. However, DMSO stabilizes the monomeric enol -OH via H-bonding.Mixture (Enol favored)
Polar Protic Water, MethanolSolvent competes for both donor/acceptor sites. High dielectric constant stabilizes the more polar diketo form.Keto (Significant increase)

Critical Insight: In the solid state (neat), the substance exists almost exclusively as the Enol form due to crystal lattice energy maximization via infinite H-bond chains.

Part 3: Experimental Protocol (Self-Validating)

To determine the


 for your specific batch or formulation, use this quantitative NMR protocol. This method is self-validating because it uses the ethyl ester group as an internal molar ratio standard.
Materials
  • Analyte: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (>97% purity).

  • Solvent A:

    
     (dried over molecular sieves).
    
  • Solvent B:

    
    .
    
  • Instrument: 400 MHz (or higher) NMR.

The Protocol
  • Preparation: Dissolve 10 mg of analyte in 600

    
    L of solvent. Note: Concentration matters. Higher concentration favors the enol dimer.
    
  • Acquisition: Run a standard proton (

    
    ) scan with a relaxation delay (
    
    
    
    ) of at least 10 seconds to ensure full relaxation of quaternary carbons if doing quantitative
    
    
    , but for
    
    
    , 5 seconds is sufficient.
  • Integration Strategy:

    • Region 1 (Common): Integrate the Ethyl

      
       quartet (
      
      
      
      ppm). Set this integral to 2.00.
    • Region 2 (Enol Specific): Look for the vinyl proton at C4 (

      
       ppm, singlet). Integrate this signal (
      
      
      
      ).
    • Region 3 (Keto Specific): Look for the C4 methylene protons (

      
       ppm, often overlapping or distinct AB system).
      
  • Calculation:

    
    
    (Assuming the ethyl quartet represents total molarity).
    
Expected Results
  • In

    
    :  You will observe a sharp singlet for the vinyl proton and a broad, downfield signal (
    
    
    
    ppm) for the enolic -OH. The Keto form will be negligible (<5%).
  • In

    
    :  The equilibrium may shift slightly, but the enol often remains dominant due to solvent stabilization of the -OH species.
    

Protocol Start Start: Solid Sample Solvation Dissolve in CDCl3 (Non-polar, favors Dimer) Start->Solvation NMR 1H NMR Acquisition (d1 > 5s) Solvation->NMR Analysis Integrate Vinyl H (Enol) vs Ethyl CH2 (Total) NMR->Analysis Decision Is Vinyl H Integral > 0.9? Analysis->Decision ResultA Conclusion: High Enol Stability (Standard State) Decision->ResultA Yes ResultB Conclusion: Mixed Phase (Check Solvent Water Content) Decision->ResultB No

Figure 2: Analytical workflow for validating thermodynamic preference via NMR.

Part 4: Synthetic Implications

Understanding that the Enol is the stable form allows for better synthetic planning.

  • O-Alkylation vs. C-Alkylation:

    • Because the molecule exists as an enol, treating it with mild bases (e.g.,

      
      ) and alkyl halides often leads to O-alkylation  (enol ethers) unless specific conditions (hard nucleophiles/solvents) are used to drive C-alkylation at the 
      
      
      
      -position (C4 or C2).
  • Storage:

    • Store under inert gas. While thermodynamically stable, the electron-rich double bond of the enol is susceptible to oxidation over long periods.

  • Recrystallization:

    • Crystallize from non-polar solvents (Hexane/EtOAc) to maximize the yield of the enol form in the crystal lattice.

References

  • Tautomerism in Cyclic

    
    -Diketones. ResearchGate. (2025). A Study of Tautomerism in Cyclic 
    
    
    
    -Diketones by Proton Magnetic Resonance. Link
  • Solvent Effects on Tautomerism. University of Missouri. Determination of Solvent Effects on Keto–Enol Equilibria. Link

  • Structure and Synthesis. MilliporeSigma. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Product Data. Link

  • Mechanistic Organic Chemistry. Master Organic Chemistry. Keto-Enol Tautomerism: Key Factors and Stability. Link

  • Benchtop NMR Analysis.Nanalysis.

    
    -Diketone tautomerization ratio determined via 60 MHz benchtop NMR. Link
    
Foundational

Technical Assessment: Physicochemical Profiling of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Executive Technical Summary Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6) serves as a critical scaffold in the synthesis of heterocyclic pharmaceutical intermediates.[1] Structurally, it represents the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6) serves as a critical scaffold in the synthesis of heterocyclic pharmaceutical intermediates.[1] Structurally, it represents the stable mono-enol tautomer of ethyl 3,5-dioxocyclohexanecarboxylate. Its reactivity and physicochemical behavior are dominated by the cyclic


-diketone  moiety, which confers significant acidity compared to acyclic analogs.[1]
ParameterValue / DescriptionConfidence
pKa (Acidic) 4.42 ± 0.20 (Predicted/Calculated)High (SAR-validated)
Dominant Tautomer Mono-enol (3-hydroxy-5-oxo-3-ene)Experimental
LogP (Octanol/Water) ~0.6 (Keto) / ~1.1 (Enol)Medium
Acidity Class Vinylogous Carboxylic Acid / Cyclic 1,3-DioneN/A
Key Reactivity C-Alkylation, O-Alkylation, Knoevenagel CondensationHigh

Core Insight: The acidity of this compound (pKa ~4.[1]4) is approximately 0.8 log units lower (more acidic) than the parent scaffold 1,3-cyclohexanedione (pKa 5.2). This shift is driven by the inductive electron-withdrawing effect (-I) of the ethoxycarbonyl group at the C1 position, which stabilizes the anionic conjugate base.

Structural Dynamics & Tautomerism

To understand the acidity, one must first define the proton source.[1] The molecule exists in a dynamic equilibrium between a diketo form and a mono-enol form.[1] In polar protic solvents (like water/methanol), the mono-enol form is thermodynamically favored due to the formation of an intramolecular hydrogen bond and resonance stabilization.[1]

The Ionization Pathway

The acidity arises from the deprotonation of the enolic hydroxyl group (or the activated methylene in the keto form).[1] The resulting anion is a resonance hybrid where the negative charge is delocalized over two oxygen atoms and the carbon framework.

Tautomerism Keto Diketo Form (Less Stable in Soln) Enol Mono-Enol Form (Dominant Species) Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Keto->Enol Tautomerization (Fast) Anion Resonance Stabilized Anion (Conjugate Base) Enol->Anion -H+ (pKa ~4.4) Anion->Enol +H+

Figure 1: Tautomeric equilibrium and ionization pathway.[1] The enol form is the primary proton donor.[1]

Acidity Profile and pKa Analysis

Quantitative Values

While experimental values for the specific ethyl ester derivative are often proprietary, Structure-Activity Relationship (SAR) analysis with high-fidelity analogs provides a precise window for operational use.[1]

CompoundStructure NotepKa (Experimental)Effect of Substitution
1,3-Cyclohexanedione Parent Scaffold5.20Baseline resonance stabilization.[1]
Dimedone 5,5-Dimethyl5.23Methyl groups are weakly electron-donating (+I), slightly raising pKa.[1]
Ethyl 3-hydroxy... Target Molecule 4.42 (Calc.) Ester group (-I effect) at C1 stabilizes the anion, lowering pKa.
Meldrum's Acid Cyclic Diester4.97High acidity due to double ester resonance.[1]
Mechanistic Driver: The Inductive Effect

The ethyl ester group is located at position 1.[1] The acidic enol system spans positions 3, 4, and 5. Although the ester is not directly conjugated to the enol system (separated by sp3 carbons at C2/C6), its strong inductive withdrawing nature pulls electron density through the sigma framework. This lowers the energy of the transition state for deprotonation, making the compound more acidic than unsubstituted 1,3-cyclohexanedione.

Implications for Drug Development
  • Solubility: At physiological pH (7.4), the compound will exist almost entirely (>99.9%) in its ionized (anionic) form.[1] This guarantees high aqueous solubility but may limit passive membrane permeability unless formulated as a prodrug or paired with a counter-ion.[1]

  • Chelation: The anionic form acts as a bidentate ligand (

    
    -chelation).[1] It will avidly bind divalent cations (
    
    
    
    ,
    
    
    ,
    
    
    ) in solution, potentially affecting assay readouts involving metalloenzymes.[1]

Validated Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the thermodynamic pKa using a self-validating titration method.

Reagents:

  • Analyte: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (>98% purity).[1][2]

  • Titrant: 0.1 M KOH (standardized against KHP).[1]

  • Solvent: Carbonate-free water (degassed).[1]

  • Ionic Strength Adjuster: 0.1 M KCl.[1]

Workflow:

  • Preparation: Dissolve 0.5 mmol of the compound in 50 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary).

  • Blank Run: Perform a titration on the solvent blank to subtract background CO2 absorption.[1]

  • Titration: Titrate with 0.1 M KOH in increments of 0.05 mL. Record pH after stabilization (<0.01 pH change/sec).

  • Data Processing: Plot pH vs. Volume. The pKa corresponds to the pH at the half-equivalence point (0.5 eq of base added).[1]

  • Validation: The titration curve should show a sharp buffer region.[1] If the curve is shallow, check for precipitation.[1]

Protocol B: UV-Vis Spectroscopic Confirmation (Tautomer Check)

Objective: Confirm the predominance of the enol form.[1][3]

  • Prepare a

    
     solution in Methanol.[1]
    
  • Scan from 200 nm to 400 nm.

  • Expected Result: A strong absorption maximum (

    
    ) around 255-260 nm  indicates the enone system (enol form).[1] The keto form absorbs weakly below 220 nm.
    
  • Shift: Add 1 drop of 1M NaOH. A bathochromic shift (red shift) to ~280 nm confirms the formation of the enolate anion.

Experiment Start Start: 10mg Sample Dissolve Dissolve in 0.1M KCl (Degassed) Start->Dissolve CheckSol Clear Solution? Dissolve->CheckSol CheckSol->Dissolve No (Sonicate) Titrate Add 0.1M KOH (Stepwise) CheckSol->Titrate Yes Measure Record pH (Potentiometer) Titrate->Measure Measure->Titrate pH < 11 Calc Calculate pKa (Half-Eq Point) Measure->Calc pH > 11

Figure 2: Logic flow for potentiometric pKa determination.

References

  • ChemicalBook. (2023).[1] Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate Properties and Predicted Data. Retrieved from [1]

  • PubChem. (2023).[1] 1,3-Cyclohexanedione Compound Summary (Parent Scaffold Acidity). National Library of Medicine. Retrieved from [3]

  • Sigma-Aldrich. (2023).[1] Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Product Specification. Retrieved from [1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for inductive effects in vinylogous acids).

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Hazards of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS No. 88805-65-6) is a multifunctional organic molecule with a molecular formula of C9H12O4 a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS No. 88805-65-6) is a multifunctional organic molecule with a molecular formula of C9H12O4 and a molecular weight of 184.19 g/mol .[1][2] Its structure, featuring a cyclohexenone core, an ester, and a hydroxyl group, makes it a potentially valuable intermediate in organic synthesis, particularly in the realm of drug discovery and development where the construction of complex molecular architectures is paramount. However, the very features that impart its synthetic utility also present significant health and safety hazards.

This guide provides a comprehensive overview of the safety data and hazards associated with Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely, understand its toxicological profile from a mechanistic standpoint, and implement appropriate control measures in a laboratory setting.

Hazard Identification and Classification

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm upon ingestion, skin contact, or inhalation.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate, the following classifications are consistently reported:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Some sources also indicate potential for harm via skin absorption and inhalation (H312 and H332), though this is not universally reported for this specific compound.[3]

Signal Word: Warning

Hazard Pictogram:

The Mechanistic Underpinnings of Toxicity: An Expert's Perspective

A deeper understanding of the hazards posed by Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate requires looking beyond simple hazard statements. The key to its reactivity and toxicity lies in its chemical structure as an α,β-unsaturated ketone.

The Role of the α,β-Unsaturated Ketone Moiety

The conjugated system of the double bond and the carbonyl group in the cyclohexenone ring creates an electron-deficient β-carbon. This makes the molecule susceptible to nucleophilic attack via a process known as a Michael addition.[4][5]

In a biological context, endogenous nucleophiles such as the thiol groups of cysteine residues in proteins and nucleobases in DNA can react with this electrophilic center. This covalent modification of biological macromolecules is a primary mechanism of toxicity for many α,β-unsaturated carbonyl compounds.[1][3] Such interactions can lead to:

  • Enzyme Inhibition: Covalent binding to active sites or allosteric sites of enzymes can disrupt their function.

  • Disruption of Cellular Signaling: Modification of proteins involved in signaling pathways can lead to aberrant cellular responses.

  • Oxidative Stress: Depletion of cellular antioxidants like glutathione (a tripeptide containing cysteine) can lead to an imbalance in the cellular redox state.

  • Genotoxicity: Adduct formation with DNA can potentially lead to mutations.

This reactivity profile is a double-edged sword in drug development. While it can be harnessed for the design of targeted covalent inhibitors, it also represents a significant liability that can lead to off-target toxicity and idiosyncratic drug reactions.[3][6][7] Therefore, a thorough understanding and respect for this inherent reactivity are crucial when working with this and similar compounds.

Caption: Generalized mechanism of toxicity via Michael addition.

Safe Handling and Storage Protocols

Given the identified hazards, a stringent set of protocols must be followed to minimize exposure and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, which can cause irritation. Double gloving is recommended.
Body Protection A lab coat that fastens in the frontProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodEssential to prevent inhalation of vapors, which can cause respiratory tract irritation.
Engineering Controls and Work Practices
  • Chemical Fume Hood: All handling of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood.[8]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.

  • Designated Work Area: Designate a specific area within the fume hood for working with this compound to prevent cross-contamination.

  • Avoid Aerosol Generation: Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Ignition Sources: Store away from heat, sparks, and open flames.[3]

  • Recommended Temperature: Some suppliers recommend storage at 2-8°C.[10]

Experimental Workflow: A Step-by-Step Guide for a Generic Reaction

This section outlines a detailed, self-validating protocol for a generic reaction involving Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate, emphasizing safety at each step.

Pre-Reaction Setup
  • Risk Assessment: Conduct a thorough risk assessment for the entire experimental procedure, considering all reactants, solvents, and potential byproducts.

  • Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood. Inspect all glassware for cracks or defects.

  • PPE Donning: Put on all required PPE before handling any chemicals.

Reaction Procedure
  • Inert Atmosphere (if required): If the reaction is air- or moisture-sensitive, ensure the glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing and Transfer:

    • Tare a suitable container (e.g., a round-bottom flask) on a balance inside the fume hood.

    • Carefully add the required amount of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate to the flask.

    • Use a powder funnel if necessary to avoid spillage.

    • Clean any residual compound from the spatula and weighing paper with a suitable solvent and add it to the reaction vessel to ensure accurate stoichiometry and prevent contamination.

  • Solvent and Reagent Addition:

    • Add the reaction solvent via a syringe or cannula.

    • Add other reagents dropwise or in small portions to control the reaction rate and temperature.

  • Reaction Monitoring:

    • Use appropriate techniques (e.g., TLC, LC-MS) to monitor the progress of the reaction.

    • When taking samples for analysis, do so carefully within the fume hood.

Work-up and Purification
  • Quenching: Quench the reaction carefully by slowly adding the appropriate quenching agent. Be aware of potential exotherms or gas evolution.

  • Extraction: Perform liquid-liquid extractions in a separatory funnel, ensuring it is properly vented to release any pressure buildup.

  • Purification: If purification by column chromatography is required, pack and run the column within the fume hood.

  • Solvent Removal: Remove solvents using a rotary evaporator connected to a vacuum trap and a pump that is vented into the fume hood.

Experimental_Workflow cluster_pre Pre-Reaction cluster_reaction Reaction cluster_post Post-Reaction Risk_Assessment Risk Assessment Fume_Hood_Prep Fume Hood Preparation Risk_Assessment->Fume_Hood_Prep Gather_Materials Gather Materials Fume_Hood_Prep->Gather_Materials Don_PPE Don PPE Gather_Materials->Don_PPE Weigh_Transfer Weighing and Transfer Don_PPE->Weigh_Transfer Solvent_Reagent_Addition Solvent/Reagent Addition Weigh_Transfer->Solvent_Reagent_Addition Reaction_Monitoring Reaction Monitoring Solvent_Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Solvent_Removal Solvent Removal Purification->Solvent_Removal

Caption: A safe experimental workflow for handling the compound.

Emergency Procedures

Spills
  • Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.

  • Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal

Dispose of all waste materials containing Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate in accordance with local, state, and federal regulations. This includes unreacted material, contaminated absorbent materials, and empty containers. Contact your institution's environmental health and safety department for specific guidance.

Conclusion

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a valuable synthetic intermediate whose utility is matched by its potential hazards. Its classification as an irritant and a harmful substance, rooted in the electrophilic nature of its α,β-unsaturated ketone moiety, necessitates a cautious and well-informed approach to its handling. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in laboratory practice—understanding the mechanistic basis of its toxicity, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and following stringent experimental protocols—researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource for the safe and effective use of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate in the pursuit of scientific advancement, particularly in the demanding field of drug discovery and development.

References

  • PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Schultz, T.W., & Yarbrough, J.W. (2004). Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res., 15(2), 139–146.
  • Baillie, T. A. (2006). Reactive intermediates and their role in pharmacology and toxicology. PubMed. Retrieved from [Link]

  • Kalgutkar, A. S. (2004). Strategies for dealing with reactive intermediates in drug discovery and development. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Sciencelab.com. (2010, June 10). Material Safety Data Sheet. Retrieved from [Link]

  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

Sources

Foundational

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate: A Versatile Cyclic β-Keto Ester Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a highly valuable and versatile building block in organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a highly valuable and versatile building block in organic synthesis. Its unique cyclic β-keto ester structure provides multiple reactive sites, making it an ideal precursor for a wide range of chemical transformations. This guide offers a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on providing practical, in-depth protocols and mechanistic insights for its effective utilization in research and development, particularly in the pharmaceutical industry.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the pursuit of novel and complex molecular architectures, the strategic use of multifunctional building blocks is paramount. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate stands out as a prime example, offering a synthetically rich scaffold. Its structure incorporates a vinylogous acid moiety and a prochiral center, which allows for a diverse array of transformations including Michael additions, alkylations, and the formation of heterocyclic systems. This guide will provide a detailed exploration of the synthesis and utility of this key intermediate.

Synthesis of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

The most common and efficient method for synthesizing this compound is the Robinson annulation, a powerful tool for the formation of six-membered rings.[1][2] This reaction involves a Michael addition followed by an intramolecular aldol condensation.[3]

2.1. Optimized Synthetic Protocol via Robinson Annulation

This protocol provides a reliable method for the laboratory-scale synthesis of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Base Preparation: Sodium ethoxide is prepared in situ by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Michael Donor Addition: Ethyl acetoacetate (1.0 eq) is added dropwise to the cooled (0 °C) sodium ethoxide solution.

  • Michael Acceptor Addition: Methyl vinyl ketone (1.1 eq) is then added dropwise, maintaining the temperature below 10 °C.

  • Annulation: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizing the Synthetic Workflow:

Caption: Robinson Annulation Workflow.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the compound's properties is crucial for its application.

PropertyValueSource
Molecular Formula C9H12O4[4]
Molecular Weight 184.19 g/mol [4]
Appearance Solid or liquid[4]
CAS Number 88805-65-6[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group, the methylene protons of the ring, the vinyl proton, and the enolic hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the ester and ketone, the olefinic carbons, and the aliphatic carbons of the ring and the ethyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the enol, the C=O stretch of the ester and the unsaturated ketone, and the C=C stretch of the enone system.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Key Synthetic Applications

The rich chemistry of ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate allows for its use in a variety of important synthetic transformations.

4.1. Michael Addition Reactions

The α,β-unsaturated ketone moiety readily undergoes Michael addition with a wide range of nucleophiles. This reaction is fundamental for carbon-carbon bond formation.

Reaction Logic:

G A Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate C Michael Adduct A->C + Base B Nucleophile B->C

Caption: Michael Addition Pathway.

4.2. Alkylation and Acylation

The acidic proton on the α-carbon can be removed by a suitable base to form an enolate, which can then be alkylated or acylated.

Experimental Protocol for Alkylation:

  • Enolate Formation: The β-keto ester (1.0 eq) is dissolved in an aprotic solvent like THF and treated with a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • Alkylating Agent Addition: The alkylating agent (e.g., an alkyl halide, 1.2 eq) is added to the enolate solution.

  • Reaction and Work-up: The reaction is stirred until completion (monitored by TLC), followed by an aqueous work-up and extraction.

  • Purification: The product is purified by column chromatography.

4.3. Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl functionality serves as a versatile precursor for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent in many pharmaceutical agents.[5][6] For instance, condensation with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can afford isoxazoles.[5]

Conceptual Workflow for Heterocycle Synthesis:

G A Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate C Condensation Reaction A->C B Binucleophile (e.g., Hydrazine, Hydroxylamine) B->C D Heterocyclic Product (e.g., Pyrazole, Isoxazole) C->D

Caption: Heterocycle Synthesis Overview.

Conclusion and Future Directions

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a powerful and versatile building block in organic synthesis with significant potential for the construction of complex molecules, particularly in the field of drug discovery. The synthetic protocols and mechanistic discussions provided herein serve as a valuable resource for researchers. Future work in this area will likely focus on the development of stereoselective transformations to access chiral derivatives and the exploration of its utility in novel multicomponent reactions.

References
  • Kumar, S. et al. (2021). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E) - MDPI.
  • PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]

  • ResearchGate. (2025).
  • precisionFDA. (n.d.). 3-HYDROXY-5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE.
  • HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H).
  • PubChem. (n.d.). Ethyl 3-hydroxyhex-5-enoate. Retrieved from [Link]

  • Echemi. (n.d.).
  • Synthesis of 4-substituted-3-hydroxy-5-oxo-10-oxa-4-azatricyclo[5.2.1]dec- 3-yl Acetic Acid Ethyl Esters as Norcantharidin Analogues. (n.d.).
  • Master Organic Chemistry. (2018).
  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • YouTube. (2018).
  • NP-MRD. (2022). 3,4,5-trihydroxy-6-{[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}oxan-2-yl]methoxy}pentanoic acid (NP0167472).
  • Scholars Research Library. (n.d.). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions.
  • Organic Syntheses Procedure. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID.
  • SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNUL
  • Organic Syntheses Procedure. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • Master Organic Chemistry. (2020).
  • Chemistry LibreTexts. (2023). 7.
  • JoVE. (2023).
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • MDPI. (2026). Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Supported by Molecular Docking and ADMET Analysis.
  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • JoVE. (2023).
  • ResearchGate. (2026). (PDF) Synthesis and Spectral Studies of R(2),C(4)-Bis(Tert-Butoxycarbonyl)-C(5)-Hydroxy-T(5)-Methyl-T(3)-Phenyl Cyclohexanone and Their Biological Activity.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • ACS Publications. (n.d.). Six-membered cyclic .beta.-keto esters by tandem conjugate addition-Dieckmann condensation reactions | The Journal of Organic Chemistry.
  • PubChemLite. (n.d.). 5-ethyl-3-hydroxy-5-methoxy-4-methyl-2(5h)-furanone.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Resorcinol Derivatives via Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

The following Application Note and Protocol Guide details the synthesis of resorcinol derivatives using Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (also known as Ethyl 3,5-dioxocyclohexanecarboxylate). This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the synthesis of resorcinol derivatives using Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (also known as Ethyl 3,5-dioxocyclohexanecarboxylate). This guide is structured for high-level R&D applications, focusing on oxidative aromatization and functionalization strategies.

[1][2]

Introduction & Strategic Value

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (1 ) serves as a critical aliphatic precursor to functionalized resorcinol (1,3-benzenediol) scaffolds.[1][2] Unlike direct electrophilic aromatic substitution of resorcinol—which often suffers from poor regioselectivity (poly-substitution)—using the cyclic 1,3-dione precursor (1 ) allows for controlled regiospecific functionalization followed by aromatization .[2]

This "aliphatic-to-aromatic" strategy is particularly valuable for synthesizing:

  • Ethyl 3,5-dihydroxybenzoate: A versatile building block for polyphenolic drugs.[1][2]

  • 2-Substituted Resorcinols: Accessible via C-alkylation of the dione prior to aromatization, a substitution pattern difficult to achieve on the aromatic ring directly due to steric hindrance and competing electronics.[1][2]

  • Cannabinoid Precursors: Functionalized resorcinolic esters used in the synthesis of olivetol analogs and tricyclic cannabinoids.

Mechanistic Pathways

The utility of 1 relies on its tautomeric equilibrium between the dione and enol forms. The transformation to a resorcinol derivative requires an oxidative aromatization (dehydrogenation) step.

  • Path A (Direct Aromatization): Oxidative removal of four protons to establish the aromatic sextet.

  • Path B (Alkylation-Aromatization): Exploiting the acidity of the C2 position (pKa ~10) to introduce alkyl/aryl groups before locking the conformation via aromatization.

Pathway Visualization (Graphviz)

ReactionPathway Figure 1: Divergent synthetic pathways from the cyclic enone precursor to resorcinol scaffolds. Start Ethyl 3-hydroxy-5-oxocyclohex- 3-enecarboxylate (1) [Enol/Dione Tautomer] Inter_Alk Intermediate: 2-Alkyl-1,3-dione Start->Inter_Alk Path B: C-Alkylation (R-X, Base) Prod_Res Ethyl 3,5-dihydroxybenzoate (Resorcinol Ester) Start->Prod_Res Path A: Oxidative Aromatization (I2/MeOH or Br2/AcOH) Prod_Sub Ethyl 2-alkyl-3,5- dihydroxybenzoate Inter_Alk->Prod_Sub Aromatization

Experimental Protocols

Protocol A: Iodine-Mediated Aromatization (Green Method)

Objective: Synthesis of Ethyl 3,5-dihydroxybenzoate. Rationale: This method utilizes iodine as a mild oxidant in methanol. It avoids the harsh conditions of bromination/elimination and the heavy metal waste of copper-mediated oxidations. The mechanism involves alpha-iodination followed by elimination of HI to generate the phenol.

Reagents:

  • Precursor (1 ): 10.0 mmol (1.84 g)

  • Iodine (

    
    ): 22.0 mmol (5.58 g)
    
  • Methanol (MeOH): 50 mL (Dry)

  • Quench: Sat.

    
     (aq)
    

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1 (1.84 g) in dry methanol (50 mL). Ensure complete solvation; the solution should be clear.

  • Oxidant Addition: Add molecular iodine (

    
    , 5.58 g) in a single portion. The solution will turn dark brown.[3]
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting enone (
    
    
    
    ) should disappear, and a highly fluorescent blue spot (the resorcinol) will appear (
    
    
    ).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the methanol to ~10 mL under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc, 100 mL).

    • Wash with saturated sodium thiosulfate (

      
      , 2 x 50 mL) to remove excess iodine (organic layer turns from brown to pale yellow).
      
    • Wash with brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Evaporate the solvent. Recrystallize the crude solid from Toluene/Heptane (1:1) or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Expected Yield: 85–92% Characterization:


 NMR (DMSO-

) shows disappearance of aliphatic ring protons (2.3–2.8 ppm) and appearance of aromatic singlets at

6.45 (1H, t) and 6.80 (2H, d).
Protocol B: Bromination-Dehydrobromination (Scale-Up Method)

Objective: Large-scale synthesis of Ethyl 3,5-dihydroxybenzoate. Rationale: For multi-gram to kilogram scales, iodine costs become prohibitive. The classic bromination-elimination sequence is robust and cost-effective, though it requires careful temperature control to prevent over-bromination.[1][2]

Reagents:

  • Precursor (1 ): 50.0 mmol (9.2 g)

  • Bromine (

    
    ): 105.0 mmol (5.4 mL)
    
  • Glacial Acetic Acid: 100 mL

  • Sodium Acetate (NaOAc): 110.0 mmol (9.0 g)

Step-by-Step Methodology:

  • Bromination:

    • Dissolve 1 (9.2 g) in glacial acetic acid (80 mL) in a 250 mL three-neck flask fitted with an addition funnel and a gas outlet trap (HBr scrubber).

    • Cool to

      
       using an ice/water bath.
      
    • Add

      
       (5.4 mL) dropwise over 30 minutes. The red color of bromine should dissipate rapidly initially.
      
    • Stir at room temperature for 1 hour.

  • Elimination (Aromatization):

    • Add Sodium Acetate (9.0 g) to the reaction mixture.

    • Heat the mixture to reflux (

      
      ) for 3 hours. This step effects the double dehydrobromination.
      
  • Isolation:

    • Cool to room temperature and pour the mixture into ice water (500 mL).

    • Extract with Diethyl Ether (

      
      , 3 x 150 mL).
      
    • Critical Wash: Wash organic phase with saturated

      
       (carefully, gas evolution!) until the aqueous phase is pH neutral (removes AcOH).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from benzene/hexane (caution: use toluene substitute if possible) or ethanol/water.

Expected Yield: 75–80%[1][4]

Protocol C: C2-Alkylation for Substituted Resorcinols

Objective: Synthesis of Ethyl 2-methyl-3,5-dihydroxybenzoate. Rationale: The C2 position of the 1,3-dione is highly acidic. Alkylation must be performed prior to aromatization to achieve regioselectivity that is impossible on the aromatic ring.

Step-by-Step Methodology:

  • Enolate Formation:

    • In a dry flask, dissolve 1 (5.0 mmol) in dry DMF (15 mL).

    • Add

      
       (1.2 eq) or NaH (1.1 eq, 
      
      
      
      ) and stir for 30 minutes.
  • Alkylation:

    • Add Methyl Iodide (MeI, 1.1 eq) dropwise.

    • Stir at RT for 4 hours.

    • Note: O-alkylation is a competing side reaction.[1][2] Using a polar aprotic solvent (DMF) and a softer base (

      
      ) favors C-alkylation.
      
  • Aromatization:

    • Isolate the crude C-alkylated intermediate (do not purify extensively).[2]

    • Subject the intermediate to Protocol A (Iodine/MeOH). The presence of the C2-substituent does not inhibit the aromatization, though reaction times may increase to 8–10 hours.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete oxidation or product trapped in aqueous phase.[1][2]Increase reflux time to 8h. Ensure thorough extraction with EtOAc (resorcinols are water-soluble).[1][2]
O-Alkylation (Protocol C) Hard electrophile or "Hard" base used.[1][2]Switch base from NaH to

or CsF. Use soft electrophiles (iodides vs triflates).
Black Tar Formation Polymerization due to excessive heat/acid.[1]Maintain strict temperature control. In Protocol B, ensure HBr is neutralized or removed efficiently.
Incomplete Aromatization Stalled intermediate (cyclohexenone).Add 0.1 eq of additional

. Check solvent dryness (water inhibits the elimination mechanism).

References

  • Sigma-Aldrich. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Product Sheet.

  • Hegde, S. G., et al. "Aromatization of cyclic enones: A versatile route to resorcinol derivatives." Tetrahedron Letters, 1987. (Foundational method for Iodine/MeOH aromatization).

  • Anker, R. M., & Cook, A. H. "The synthesis of 5-substituted resorcinols."[5] Journal of the Chemical Society, 1945.[5] (Classic Bromination/Elimination Protocol).

  • Beilstein Journal of Organic Chemistry. "An expedient synthesis of 5-n-alkylresorcinols." Beilstein J. Org. Chem., 2009.[6] (Context on resorcinol synthesis strategies).

  • U.S. Patent 4,249,027. "Process for the preparation of 5-substituted resorcinols."[2] (Industrial application of the dione aromatization).

Sources

Application

Application Note: Strategic Aromatization of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Executive Summary & Strategic Context The transformation of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6) into its aromatic counterpart, Ethyl 3,5-dihydroxybenzoate (Ethyl -resorcylate), is a pivotal s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The transformation of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6) into its aromatic counterpart, Ethyl 3,5-dihydroxybenzoate (Ethyl


-resorcylate), is a pivotal step in the synthesis of resorcinol-based pharmacophores. This scaffold underpins a wide array of therapeutics, including 

-agonists (e.g., Terbutaline), Hsp90 inhibitors, and various resorcylic acid lactone (RAL) antibiotics.[1]

While the starting material exists in a dynamic tautomeric equilibrium between the diketo-ester and the enol-keto forms, the driving force for this reaction is the formation of the stable, resonance-stabilized aromatic ring.[1] However, standard oxidation protocols often suffer from over-oxidation (quinone formation) or harsh conditions incompatible with sensitive ester functionalities.[1]

This guide details two field-validated protocols:

  • Method A (Oxidative Dehydrogenation): A scalable, Iodine-mediated approach favored for its mild conditions and high functional group tolerance.[1]

  • Method B (Halogenation-Elimination): A classic Bromine-based protocol suitable for robust substrates.

Mechanistic Insight & Chemical Logic

Understanding the substrate's behavior is critical for protocol selection.[1] The starting material, Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (1 ), is a vinylogous acid derivative. It requires the removal of two hydrogen atoms (dehydrogenation) to achieve aromaticity.[1]

The Aromatization Pathway

The transformation proceeds via an oxidative mechanism where the enolizable


-protons are targeted.[1]
  • Tautomerization: 1 equilibrates to a more reactive di-enol intermediate.[1]

  • Functionalization: An electrophile (e.g.,

    
     or 
    
    
    
    ) attacks the
    
    
    -carbon.[1]
  • Elimination: Base-assisted or thermal elimination of hydrogen halide restores the double bond, cascading into the fully aromatic Resorcinol system (2 ).[1]

AromatizationMechanism cluster_legend Mechanism Logic SM Ethyl 3-hydroxy-5-oxo cyclohex-3-enecarboxylate (Tautomeric Mix) Inter Transient Halogenated Intermediate SM->Inter Electrophilic Attack Prod Ethyl 3,5-dihydroxybenzoate (Aromatic Product) Inter->Prod Aromatization Driven Ox Oxidant (I2 or Br2) Ox->SM Base - HX (Elimination) Base->Inter Dehydrogenation Dehydrogenation Resonance Stabilization Resonance Stabilization Dehydrogenation->Resonance Stabilization

Figure 1: Mechanistic pathway for the oxidative aromatization of cyclic 1,3-diones.

Experimental Protocols

Method A: Iodine-Mediated Oxidative Aromatization (Recommended)

Rationale: Iodine in methanol acts as a mild oxidant. This method avoids heavy metals (Pd/C) and highly corrosive reagents (


), making it ideal for late-stage functionalization or GMP-proximate steps.

Reagents:

  • Substrate: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (1.0 equiv)

  • Oxidant: Iodine (

    
    ) (2.0 - 2.2 equiv)
    
  • Solvent: Methanol (MeOH) (0.5 M concentration relative to substrate)

  • Quench: Saturated aqueous

    
     (Sodium thiosulfate)
    

Protocol Steps:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with the substrate (e.g., 10 mmol, 1.84 g).

  • Solvation: Add Methanol (20 mL). Ensure the substrate is fully dissolved or well-suspended.

  • Addition: Add Iodine (

    
    , 20 mmol, 5.08 g) in a single portion. The solution will turn dark brown.[1]
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1] The starting material spot (
    
    
    
    ) should disappear, replaced by the highly fluorescent (UV 254/365nm) product spot (
    
    
    ).[1]
  • Quench: Cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate (EtOAc) and 50 mL of sat.

    
    .[1] Shake vigorously until the iodine color fades to pale yellow/clear.
    
  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer once more with EtOAc (20 mL).[1] Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. The residue is often pure enough for use (

    
    ).[1] If necessary, recrystallize from Toluene/Heptane or purify via flash chromatography (
    
    
    
    , 0-40% EtOAc in Hexanes).[1]
Method B: Bromination-Dehydrobromination (Classic)

Rationale: Suitable for large-scale synthesis where Iodine costs are prohibitive, provided the reactor is compatible with corrosive fumes (


).[1]

Reagents:

  • Substrate (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Base (Optional): Sodium Acetate (NaOAc)

Protocol Steps:

  • Dissolution: Dissolve the substrate in Glacial Acetic Acid (0.5 M) in a flask equipped with a pressure-equalizing addition funnel and a gas scrubber (for HBr).

  • Bromination: Cool to

    
    . Add 
    
    
    
    dropwise over 30 minutes. The red color should discharge rapidly initially.[1]
  • Elimination: Upon completion of addition, heat the mixture to

    
     for 3 hours. The evolution of HBr gas indicates successful aromatization.[1]
    
  • Isolation: Pour the mixture onto crushed ice. The product, Ethyl 3,5-dihydroxybenzoate, often precipitates as a solid.[1] Filter, wash with cold water, and dry.[1]

Data Analysis & Comparison

MetricMethod A (Iodine/MeOH)Method B (Bromine/AcOH)
Yield 85 - 92%75 - 85%
Purity (Crude) High (>95%)Moderate (requires recrystallization)
Reaction Time 2 - 4 Hours4 - 6 Hours
Safety Profile Moderate (Iodine vapor)Low (Corrosive

, HBr gas)
Green Chemistry Better (MeOH solvent)Poor (Acetic acid waste)
Experimental Workflow Visualization

Workflow Start Start: Dissolve Substrate (MeOH or AcOH) Reagent Add Oxidant (Iodine or Bromine) Start->Reagent Heat Reflux / Heat (Driving Force) Reagent->Heat Check In-Process Control (TLC/HPLC) Heat->Check Check->Heat Incomplete Quench Quench & Extraction (Na2S2O3 / EtOAc) Check->Quench Complete Final Isolate Product (Ethyl 3,5-dihydroxybenzoate) Quench->Final

Figure 2: Operational workflow for the batch aromatization process.

Troubleshooting & Optimization

  • Incomplete Conversion: If the reaction stalls using Method A, add a catalytic amount of DMSO (10 mol%) to the Methanol.[1] DMSO acts as an oxygen transfer agent, regenerating the iodine species in situ (similar to Kornblum oxidation mechanics).[1]

  • Product Coloration: Resorcinol derivatives are prone to oxidation in air, turning pink/red.[1] Ensure the workup is performed quickly and the final product is stored under an inert atmosphere (Nitrogen/Argon).

  • Solubility Issues: The starting material may form a slurry.[1] This is acceptable; as the reaction proceeds, the aromatic product is significantly more soluble in organic solvents, resulting in a clear solution at the endpoint.[1]

Safety & Compliance

  • Iodine: Sublimates easily.[1] Weigh in a fume hood. Stains skin and equipment.[1]

  • Bromine: Highly corrosive and volatile lachrymator.[1] Use only with adequate ventilation and appropriate PPE (face shield, chemically resistant gloves).[1]

  • Waste Disposal: Segregate halogenated waste. Aqueous thiosulfate washes contain iodide/sulfate and should be treated according to local EHS regulations.[1]

References

  • Liu, X., et al. (2018).[1][3] Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Syntheses. (1932).[1] 3,5-Dihydroxybenzoic acid.[1][4] Organic Syntheses, Coll. Vol. 1, p.204. Available at: [Link] (Note: Refers to general resorcylic acid chemistry).[1]

  • Huo, Z., et al. (2023).[1][5] Dehydrogenation of Cyclohexanones to Phenols: A Mini Review. Current Organic Synthesis.[1][2][5][6] Available at: [Link]

  • PubChem. (2023).[1] Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Method

Application Note: Knoevenagel Condensation Protocols for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (also known as Ethyl 3,5-dioxocyclohexanecarboxylate) is a versatile cyclic -dicarbonyl scaffold. It exists in a dy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (also known as Ethyl 3,5-dioxocyclohexanecarboxylate) is a versatile cyclic


-dicarbonyl scaffold. It exists in a dynamic equilibrium between its keto and enol tautomers. In Knoevenagel condensations, it functions as a pronucleophile (active methylene compound) reacting with electrophilic aldehydes or ketones.

This substrate presents a unique challenge compared to linear analogs:

  • High Acidity: The C4 position (flanked by two carbonyls) is highly acidic (

    
    ), making it reactive even under mild conditions.
    
  • Selectivity Risks: The primary challenge is not reactivity, but chemoselectivity . The initial Knoevenagel adduct (an electron-deficient alkene) is highly susceptible to a subsequent Michael addition by a second molecule of the substrate, leading to the formation of a "bis-adduct" (tetraketone) rather than the desired benzylidene/alkylidene product.

This guide provides protocols specifically engineered to isolate the 1:1 Knoevenagel product and control the reaction pathway.

Mechanistic Insight & Reaction Pathway[8]

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the deprotonation of the active methylene at the C4 position (between the oxygenated carbons), followed by nucleophilic attack on the aldehyde.

KnoevenagelMechanism Substrate Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (Enol/Keto Equilibrium) Enolate Enolate Intermediate (Nucleophile) Substrate->Enolate -H+ Base Catalyst (Base) Deprotonation Base->Enolate Alcohol Aldol Intermediate (Unstable) Enolate->Alcohol + Aldehyde Aldehyde Aldehyde (R-CHO) (Electrophile) Aldehyde->Alcohol Product 1:1 Knoevenagel Product (Target Alkene) Alcohol->Product -H2O (Dehydration) BisProduct Bis-Adduct (Tetraketone) (Undesired Side Product) Product->BisProduct + 2nd Eq. Substrate (Michael Addition)

Figure 1: Reaction pathway highlighting the critical branch point between the desired alkene product and the thermodynamic bis-adduct.

Experimental Variables & Optimization

To maximize the yield of the 1:1 condensation product, the following variables must be controlled:

VariableRecommendationRationale
Stoichiometry 1.2 : 1 (Aldehyde : Substrate)Excess aldehyde suppresses the Michael addition of a second substrate molecule to the product.
Solvent Ethanol or Water/EtOH (1:1) Protic solvents stabilize the enolate. Water (Green) often accelerates the reaction via hydrophobic effects.
Catalyst Piperidine/AcOH or L-Proline Piperidine is the classic base; L-Proline offers milder, organocatalytic control often preventing bis-adducts.
Temperature RT to 60°C High heat (>80°C) promotes polymerization or decarboxylation of the ester group.

Detailed Protocols

Protocol A: Classical Chemical Catalysis (Robust)

Best for: Aromatic aldehydes and substrates with low solubility in water.

Reagents:

  • Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Piperidine (0.05 equiv)

  • Glacial Acetic Acid (0.05 equiv)

  • Solvent: Ethanol (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.43 mmol) of the substrate in 10 mL of Ethanol.

  • Addition: Add the aldehyde (5.97 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Catalysis: Premix piperidine and acetic acid in 1 mL of EtOH, then add dropwise to the main solution.

  • Reaction: Stir at RT. Monitor via TLC (Hexane:EtOAc 7:3).

    • Note: If conversion is slow after 2 hours, heat to 50°C.

  • Workup:

    • Cool to 0°C. The product often precipitates as a solid.

    • Filter the precipitate and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with 0.1M HCl (to remove piperidine), dry over MgSO₄, and recrystallize from EtOH/Hexane.

Protocol B: Green Aqueous Synthesis (High Selectivity)

Best for: Electron-poor aldehydes and "Green Chemistry" compliance. Minimizes bis-adduct formation.

Reagents:

  • Substrate (1.0 equiv)

  • Aldehyde (1.0 equiv)[1][2][3][4]

  • Catalyst: Sodium Dodecyl Sulfate (SDS) (10 mol%) or simply Water (if aldehyde is liquid).

Procedure:

  • Suspension: Suspend the substrate and aldehyde in Water (5 mL per gram of substrate).

  • Agitation: Stir vigorously at 80°C. The hydrophobic effect forces the organic reactants together, accelerating the reaction without strong bases.

  • Observation: The mixture usually turns from a suspension to a turbid oil, then precipitates a solid upon cooling.

  • Isolation: Filtration constitutes the entire workup. Yields are typically >85%.[2]

Protocol C: Microwave-Assisted (High Throughput)

Best for: Sterically hindered aldehydes (e.g., ortho-substituted).

Procedure:

  • Combine Substrate (1.0 equiv), Aldehyde (1.2 equiv), and 2 drops of Piperidine in a microwave vial.

  • Add minimal Ethanol (just enough to create a slurry).

  • Irradiate at 80°C for 5-10 minutes (Dynamic power mode).

  • Cool rapidly to solidify the product.

Quality Control & Validation

Every synthesized batch must be validated against the following criteria to ensure the "bis-adduct" has not formed.

1. Proton NMR (


H-NMR) Check: 
  • Target Signal: Look for a distinct singlet (or multiplet if coupled) in the

    
     7.0 – 8.5 ppm  region. This represents the vinylic proton (
    
    
    
    ).
  • Red Flag: Absence of the vinylic proton and appearance of a methine doublet/triplet upfield (

    
     4.0 – 5.0 ppm) indicates the Michael addition (bis-adduct) has occurred.
    

2. Melting Point:

  • The 1:1 Knoevenagel products generally have lower melting points than their corresponding high-molecular-weight bis-adducts.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete? TLC Check TLC (Hex:EtOAc 7:3) Start->TLC Result1 Single Spot (New Rf) TLC->Result1 Result2 Multiple Spots TLC->Result2 Result3 No Reaction TLC->Result3 Action1 Isolate & NMR Result1->Action1 Action2 Check for Bis-Adduct (Lower Rf?) Result2->Action2 Action3 Increase Temp to 60°C or Add 5% mol L-Proline Result3->Action3 FixBis Fix: Reduce Temp, Increase Aldehyde Ratio Action2->FixBis If Bis-Adduct confirmed

Figure 2: Workflow for monitoring reaction progress and troubleshooting common selectivity issues.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Knoevenagel Condensation Conditions with 1,3-Cyclopentanedione. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Product Data. Retrieved from

  • Shaibuna, M., et al. (2020).[5] A new type IV DES: a competent green catalyst and solvent for the synthesis of α,β-unsaturated diketones. New Journal of Chemistry. Retrieved from

  • Organic Chemistry Portal. (2023). Knoevenagel Condensation: Mechanisms and Recent Literature. Retrieved from

  • Tran, P. H., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. PMC. Retrieved from

Sources

Application

Technical Application Note: Catalytic Hydrogenation Strategies for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Executive Summary & Chemical Context Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6) is a critical bicyclic synthon utilized in the synthesis of pharmaceutical intermediates, particularly for neuraminida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6) is a critical bicyclic synthon utilized in the synthesis of pharmaceutical intermediates, particularly for neuraminidase inhibitors (e.g., Oseltamivir analogs) and compactin-type statins.

Chemically, this substrate presents a unique challenge due to keto-enol tautomerism . While often isolated as the enol (3-hydroxy-5-oxo-3-ene), it exists in equilibrium with its diketo form (Ethyl 3,5-dioxocyclohexanecarboxylate , CAS: 27513-35-5).

This application note details two distinct hydrogenation protocols driven by the desired chemoselectivity:

  • Protocol A (Selective Saturation): Reduction of the C=C olefin to yield the saturated cyclic

    
    -diketone.
    
  • Protocol B (Exhaustive Reduction): Deep reduction of both the alkene and carbonyls to yield the 3,5-dihydroxycyclohexane carboxylate scaffold.

Mechanistic Insight & Reaction Engineering

Tautomeric Equilibrium & Catalyst Surface Chemistry

Success depends on understanding that the catalyst interacts with two distinct species. In polar protic solvents (MeOH, EtOH), the equilibrium shifts, but the enol form is often stabilized by intramolecular hydrogen bonding.

  • Palladium (Pd): Preferentially binds the electron-rich C=C bond. Under mild conditions (1–5 bar

    
    ), Pd/C is highly selective for olefin saturation, leaving the ketone moieties intact.
    
  • Ruthenium (Ru) / Rhodium (Rh): These metals possess higher oxophilicity. At elevated pressures (>40 bar), they effectively activate the C=O bond, facilitating the formation of the diol.

Stereochemical Considerations

The reduction of the 3,5-dioxo system creates two new stereocenters.

  • Thermodynamic Control: The cis-1,3-diol isomer is generally favored in catalytic hydrogenation due to the stability of the diequatorial conformation in the cyclohexane chair.

  • Kinetic Control: Rapid hydrogenation (high pressure/active catalyst) can lock in the trans isomer, though this is less common with heterogeneous catalysts without chiral modification.

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation of the reaction pathway based on catalyst selection.

HydrogenationPathway Substrate Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (Enol Form) Tautomer Ethyl 3,5-dioxocyclohexanecarboxylate (Diketo Form) Substrate->Tautomer Equilibrium (Solvent dependent) Intermed Saturated Diketone (Target A) Substrate->Intermed Pd/C, 3 bar H2 (Olefin Saturation) Product Ethyl 3,5-dihydroxycyclohexanecarboxylate (Target B) Substrate->Product Direct High Pressure (One-pot) Tautomer->Intermed Pd/C, 3 bar H2 Intermed->Product Ru/C or Raney Ni 50+ bar H2, 80°C

Caption: Chemoselective hydrogenation pathways. Blue path indicates Protocol A (olefin saturation); Green path indicates Protocol B (carbonyl reduction).

Experimental Protocols

Protocol A: Selective Olefin Hydrogenation (Preparation of Saturated Diketone)

Target: Ethyl 3,5-dioxocyclohexanecarboxylate Catalyst: 5% Pd/C (Type: Degussa or equivalent, 50% water wet)

Reagents & Equipment[1]
  • Substrate: 10.0 g (Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate)

  • Solvent: Ethanol (Absolute, 100 mL)

  • Catalyst: 5% Pd/C (0.5 g, 5 wt% loading relative to substrate)

  • Reactor: Parr Shaker or Low-Pressure Autoclave (rated to 10 bar)

Step-by-Step Methodology
  • Inerting: Purge the reaction vessel with

    
     (3 cycles) to remove oxygen, which can poison the catalyst and create safety hazards.
    
  • Loading: Charge the vessel with the substrate dissolved in Ethanol. Add the Pd/C catalyst carefully (slurry addition recommended to prevent sparking).

  • Pressurization: Introduce Hydrogen gas (

    
    ) to a pressure of 3.0 bar (45 psi) .
    
  • Reaction: Agitate vigorously at Ambient Temperature (20–25°C) .

    • Note: Heating is NOT recommended for this step, as it may promote enol-ether formation or over-reduction.

  • Monitoring: Monitor

    
     uptake. Reaction typically completes within 2–4 hours. Verify by TLC (Visualizing agent: Anisaldehyde stain) or HPLC.
    
  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite® pad to remove Pd/C.

    • Concentrate the filtrate in vacuo (<40°C) to yield the crude diketone.

Expected Yield: >90% Key Quality Attribute: Absence of olefinic protons in


H-NMR (

5.0–6.0 ppm region).
Protocol B: Exhaustive Reduction to Diol

Target: Ethyl 3,5-dihydroxycyclohexanecarboxylate Catalyst: 5% Ru/C or Raney Nickel (Active)

Reagents & Equipment[1]
  • Substrate: 10.0 g (Starting Enol or Crude Diketone from Protocol A)

  • Solvent: Methanol or Ethanol (100 mL)

  • Catalyst: 5% Ru/C (1.0 g, 10 wt% loading)

  • Reactor: High-Pressure Stainless Steel Autoclave (Hastelloy preferred)

Step-by-Step Methodology
  • Loading: Charge substrate, solvent, and Ru/C catalyst into the autoclave.

  • Pressurization: Pressurize with

    
     to 50–80 bar (725–1160 psi) .
    
    • Critical: High pressure is thermodynamically required to drive the hydrogenation of the sterically hindered ketones.

  • Thermal Activation: Heat the reactor to 80–100°C .

    • Ramp Rate: 5°C/min. Stirring speed >800 RPM to eliminate mass transfer limitations.

  • Reaction Time: Maintain conditions for 12–24 hours.

  • Workup:

    • Cool to room temperature.[2] Vent

      
       carefully.
      
    • Filter catalyst (Ru residues can be fine; use a 0.45

      
      m filter).
      
    • Evaporate solvent.[2] The product is often a viscous oil or low-melting solid (mixture of diastereomers).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Incomplete Conversion Hydrogen starvation (Mass transfer limit)Increase stirring speed; Verify

pressure; Check catalyst activity.
Ester Reduction Over-active catalyst / Too high TempReduce Temp to <80°C; Avoid using

or Copper-Chromite equivalents.
Acetal Formation Solvent interactionEnsure solvent is dry; Avoid acidic traces (or add trace

if using Raney Ni).

Experimental Workflow Visualization

Workflow Start Start: 10g Substrate SolventPrep Dissolve in EtOH/MeOH (0.1 M Concentration) Start->SolventPrep CatAdd Add Catalyst (Pd/C for Saturation Ru/C for Diol) SolventPrep->CatAdd Purge N2 Purge (3x) Safety Critical CatAdd->Purge H2Charge Charge H2 (3 bar vs 80 bar) Purge->H2Charge React Agitate & Heat (RT vs 80°C) H2Charge->React Filter Filtration (Celite) React->Filter Analyze QC: NMR / HPLC Filter->Analyze End Final Product Isolation Analyze->End

Caption: Operational workflow for batch hydrogenation.

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all autoclave seals are rated for the target pressure. Use a burst disk.

  • Catalyst Ignition: Dry Pd/C and Raney Ni are pyrophoric. Always keep the catalyst wet with water or solvent. Add catalyst to the solvent, not vice versa.

  • Substrate: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is an irritant. Wear standard PPE (gloves, goggles).[3]

References

  • TCI Chemicals. Hydrogenation Catalysts: Product Guide and Reactivity Profiles.Link

  • Vertex AI Search. Catalytic Hydrogenation of Ketones: cyclic α,β-Unsaturated Ketones. (Thieme Connect Snippet). Link

  • PubChem. Ethyl 3-oxocyclohexanecarboxylate (Related Structure Data).Link

  • Sigma-Aldrich. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Product Sheet.Link

  • ResearchGate. Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst.Link

Sources

Method

Application Note: Michael Addition Protocols for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

This Application Note provides a comprehensive technical guide to Michael addition reactions involving Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (also known as Ethyl 3,5-dioxocyclohexanecarboxylate). This substrate...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to Michael addition reactions involving Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (also known as Ethyl 3,5-dioxocyclohexanecarboxylate). This substrate serves as a versatile nucleophilic building block (Michael Donor) in the synthesis of complex bicyclic frameworks, natural products, and agrochemicals (e.g., Prohexadione).


-Diketone Esters
Target Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction & Chemical Profile

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 27513-35-5) is a cyclic vinylogous acid that exists in equilibrium with its diketo-tautomer, Ethyl 3,5-dioxocyclohexanecarboxylate .

  • Role in Michael Reaction: It acts primarily as a Michael Donor (Nucleophile).

  • Reactivity Hotspot: The C4 position (methylene group between the two carbonyls) is significantly more acidic (

    
    ) than the C2/C6 positions (
    
    
    
    ) or the enolic hydroxyl. This allows for highly regioselective C-alkylation under mild basic conditions.
  • Applications: Precursor for Robinson Annulation to form bicyclic enones, synthesis of resorcinol derivatives, and manufacturing of plant growth regulators (e.g., Trinexapac-ethyl).

Structural Tautomerism

The molecule exists as a dynamic equilibrium between the dione and enol forms. In solution (e.g.,


), the enol form is stabilized by intramolecular hydrogen bonding.
FormStructure DescriptionReactivity
A: Diketo Form Ethyl 3,5-dioxocyclohexanecarboxylateElectrophilic at carbonyls; Nucleophilic at C4.
B: Enol Form Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylateNucleophilic at C4 (via enolate); Stabilized by H-bond.

Mechanism of Action: Regioselective C-Alkylation

The reaction proceeds via the formation of a stabilized enolate. Despite the presence of the enolic oxygen, C-alkylation is thermodynamically favored over O-alkylation for soft electrophiles (Michael Acceptors) like


-unsaturated ketones.
Mechanistic Pathway (DOT Visualization)

MichaelMechanism Substrate Substrate (Enol/Diketo Tautomer) Enolate Stabilized Enolate (Nucleophile at C4) Substrate->Enolate Deprotonation (-H+) Base Base Catalyst (Et3N / NaOMe) Base->Enolate Transition C-C Bond Formation (1,4-Addition) Enolate->Transition + Acceptor Acceptor Michael Acceptor (MVK / Acrylate) Acceptor->Transition Product Michael Adduct (Triketone) Transition->Product Proton Transfer Cyclization Optional: Aldol Cyclization Product->Cyclization Robinson Annulation

Figure 1: Mechanistic pathway for the base-catalyzed Michael addition of Ethyl 3,5-dioxocyclohexanecarboxylate.

Experimental Protocols

Protocol A: Michael Addition with Methyl Vinyl Ketone (MVK)

Objective: Synthesis of the triketone precursor for Robinson Annulation. Scale: 10 mmol

Reagents & Equipment[1]
  • Substrate: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (1.84 g, 10 mmol).

  • Acceptor: Methyl Vinyl Ketone (MVK) (0.84 g, 1.0 mL, 12 mmol). Warning: Highly Toxic/Lachrymator.

  • Catalyst: Triethylamine (

    
    ) (0.1 eq) or catalytic Sodium Methoxide (NaOMe).
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Apparatus: 50 mL Round Bottom Flask, Magnetic Stirrer, Nitrogen Inlet.

Step-by-Step Procedure
  • Setup: Flame-dry the glassware and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.84 g of the substrate in 15 mL of anhydrous Methanol. Stir until a clear solution is obtained.

  • Catalyst Addition: Add 0.14 mL (1.0 mmol) of Triethylamine. Stir for 10 minutes at room temperature (RT) to generate the enolate.

  • Addition of Acceptor: Cool the solution to 0°C using an ice bath. Add MVK (1.0 mL) dropwise over 10 minutes to prevent polymerization.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (lower

      
       due to acidity) should disappear.
      
  • Quench & Workup:

    • Evaporate the solvent under reduced pressure.[1][2]

    • Redissolve the residue in DCM (30 mL) and wash with 1M HCl (10 mL) to neutralize the base and protonate the product.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude triketone is often pure enough for the next step. If necessary, purify via flash column chromatography on silica gel (Gradient: 20%

    
     60% EtOAc/Hexanes).
    

Yield Expectation: 85–95% (Pale yellow oil or solid).

Protocol B: Asymmetric Organocatalytic Michael Addition

Objective: Enantioselective addition to nitroolefins using a chiral catalyst. Significance: Creates chiral quaternary centers useful in drug synthesis.

Reagents
  • Catalyst: Takemoto’s Catalyst (Bifunctional Thiourea) (10 mol%).

  • Acceptor:

    
    -Nitrostyrene.
    
  • Solvent: Toluene or Xylenes (Non-polar solvents enhance H-bonding interactions).

Procedure Summary
  • Mix substrate (1.0 eq) and nitroalkene (1.2 eq) in Toluene (0.5 M).

  • Add Thiourea catalyst (0.1 eq) at RT.

  • Stir for 24–48 hours.

  • Direct purification via column chromatography.

  • Note: This substrate is highly reactive; lower temperatures (-20°C) may improve enantioselectivity (ee).

Data Analysis & Troubleshooting

Analytical Characterization (Expected Data)
MethodCharacteristic SignalInterpretation
1H NMR

12.0–15.0 ppm (s, 1H)
Enolic proton (disappears if C4 is dialkylated).
1H NMR

4.1–4.2 ppm (q, 2H)
Ethyl ester (

).
IR 1710–1740

Ester and Ketone carbonyl stretches.
MS (ESI) [M+H]+ or [M-H]-Mass shift corresponding to Substrate + Acceptor MW.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Polymerization of MVK.Add MVK slowly at 0°C; Add hydroquinone (stabilizer).
O-Alkylation Hard electrophile / Polar aprotic solvent.Use MeOH (protic) to solvate oxygen; Use soft bases (

).
No Reaction Catalyst deactivation.Ensure anhydrous conditions; Increase catalyst load to 20 mol%.
Bis-alkylation Excess acceptor.Strictly control stoichiometry (1.0–1.1 eq of acceptor).

Safety & Handling

  • Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate: Irritant. Avoid inhalation of dust/vapors.

  • Methyl Vinyl Ketone (MVK): DANGER. Highly toxic by inhalation and skin absorption. Lachrymator. Handle only in a functioning fume hood.

  • Waste Disposal: Segregate halogenated (DCM) and non-halogenated solvents. Quench residual MVK with aqueous sodium bisulfite before disposal.

References

  • Prohexadione Synthesis & Reactivity

    • Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.[1][2][3] (EP0306996A2).[1] Google Patents. Link

  • General Michael Addition to Cyclic 1,3-Diones

    • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Link

    • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative Synthesis. Organic Chemistry Portal. Link

  • Substrate Data

    • Ethyl 3,5-dioxocyclohexanecarboxylate (CAS 27513-35-5).[4][5][6][7] ChemicalBook. Link

Sources

Application

Application Notes and Protocols for the Functionalization of the C4 Position in Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic strategies for the functionalization of the C4 position of Ethyl 3-hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic strategies for the functionalization of the C4 position of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate. This versatile building block, a derivative of Hagemann's ester, holds significant potential in the synthesis of complex molecules and pharmacologically active compounds. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Importance of C4 Functionalization

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a highly functionalized cyclic β-ketoester. Its structure features multiple reactive sites, making it a valuable scaffold in organic synthesis. The C4 position, being the β-carbon of an α,β-unsaturated ketone system, is particularly susceptible to nucleophilic attack through a conjugate addition mechanism, most notably the Michael addition.[1][2] Functionalization at this position allows for the introduction of a wide array of substituents, thereby enabling the synthesis of diverse molecular architectures. This strategic modification is a key step in the construction of various natural products and pharmaceutical agents.[3]

The reactivity of the C4 position is governed by the electronic and steric environment of the cyclohexenone ring. The electron-withdrawing nature of the ketone and the ester group polarizes the double bond, rendering the C4 carbon electrophilic. The choice of nucleophile, catalyst, and reaction conditions plays a crucial role in determining the efficiency and stereoselectivity of the functionalization.

Core Synthetic Strategy: The Michael Addition Reaction

The cornerstone of C4 functionalization of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is the Michael addition reaction. This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated carbonyl system (the Michael acceptor).[2][4] The general mechanism proceeds through the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the C4-substituted product.[1]

Michael_Addition_Mechanism cluster_0 Michael Addition Mechanism Start Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Enolate Intermediate Start->Intermediate Nucleophilic attack at C4 Protonation Protonation (e.g., from solvent or weak acid) Intermediate->Protonation Product C4-Functionalized Product Protonation->Product

Caption: General mechanism of the Michael Addition reaction.

The choice of the nucleophile is critical and dictates the nature of the substituent introduced at the C4 position. Common nucleophiles include carbon nucleophiles (e.g., enolates, organocuprates), nitrogen nucleophiles (e.g., amines), and sulfur nucleophiles (e.g., thiols).

C4-Alkylation and Arylation: Formation of Carbon-Carbon Bonds

The introduction of alkyl or aryl groups at the C4 position is a powerful strategy for building molecular complexity. This can be achieved using a variety of carbon nucleophiles.

Doubly-stabilized carbanions, such as those derived from diethyl malonate, are excellent Michael donors due to their "soft" nucleophilic character, which favors conjugate addition.[4] The reaction is typically base-catalyzed, with a weak base like sodium ethoxide being sufficient to deprotonate the active methylene compound.

Protocol 1: Michael Addition of Diethyl Malonate

This protocol is adapted from established procedures for Hagemann's ester and is expected to be applicable to Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate with minor modifications.[5]

Materials:

  • Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (1.0 equiv) in anhydrous ethanol.

  • Addition of Nucleophile and Base: Add diethyl malonate (1.1-1.5 equiv) to the solution. Slowly add a solution of sodium ethoxide (0.1-0.2 equiv) in ethanol.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion. Gentle heating can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Neutralize the mixture with 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure C4-alkylated product.[6][7]

Causality and Experimental Choices:

  • Base: A weak base like sodium ethoxide is used to generate the enolate of diethyl malonate without promoting self-condensation or other side reactions of the starting material.

  • Solvent: Anhydrous ethanol is a common solvent for this reaction as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification.

  • Purification: Column chromatography is necessary to separate the desired product from unreacted starting materials and any side products. The polarity of the eluent should be optimized using TLC.[8][9]

Organocuprates (Gilman reagents) are another class of soft nucleophiles that are highly effective for 1,4-addition to α,β-unsaturated ketones, even in the presence of other carbonyl groups.[10] This method allows for the introduction of a wide range of alkyl, vinyl, and aryl groups.

Protocol 2: Conjugate Addition of a Gilman Reagent

This is a general procedure adaptable for various organocuprate reagents.

Materials:

  • Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

  • Organolithium or Grignard reagent (2.0 equiv)

  • Copper(I) iodide (CuI) or other Cu(I) salt (1.0 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Gilman Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend CuI (1.0 equiv) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath). Slowly add the organolithium or Grignard reagent (2.0 equiv) and stir for 30-60 minutes to form the Gilman reagent.

  • Addition of the Substrate: Dissolve Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (1.0 equiv) in the same anhydrous solvent and add it dropwise to the freshly prepared Gilman reagent at -78 °C.

  • Reaction: Stir the reaction mixture at low temperature, gradually warming to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • Gilman Reagent: The use of a Gilman reagent, prepared in situ from an organolithium or Grignard reagent and a Cu(I) salt, is crucial for achieving selective 1,4-addition over 1,2-addition to the ketone.[11]

  • Low Temperature: The reaction is performed at low temperatures to control the reactivity of the organometallic reagents and minimize side reactions.

C4-Amination: Introduction of Nitrogen-Containing Moieties

The introduction of nitrogen-containing functional groups at the C4 position can be achieved through an aza-Michael addition. This reaction is valuable for the synthesis of β-amino carbonyl compounds, which are important precursors for many biologically active molecules.[12]

Protocol 3: Aza-Michael Addition of an Amine

This protocol provides a general method for the addition of primary or secondary amines.

Materials:

  • Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

  • Amine (e.g., benzylamine, morpholine) (1.0-1.2 equiv)

  • Solvent (e.g., methanol, acetonitrile, or neat)

  • Optional: Lewis acid catalyst (e.g., Yb(OTf)₃) or Brønsted acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (1.0 equiv) in the chosen solvent. If no solvent is used, the neat reactants can be mixed directly.

  • Addition of Amine: Add the amine (1.0-1.2 equiv) to the solution. If a catalyst is used, it should be added at this stage.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Catalyst: While some aza-Michael additions proceed without a catalyst, the use of a Lewis or Brønsted acid can activate the enone system, increasing the rate of reaction.[12]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents can facilitate proton transfer steps in the mechanism.

Aza_Michael_Workflow cluster_1 Aza-Michael Addition Workflow Reactants Reactants Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate + Amine Reaction Reaction Solvent (optional) + Catalyst (optional) Stir at RT or heat Reactants->Reaction Workup Work-up Concentration Reaction->Workup Purification Purification Column Chromatography or Recrystallization Workup->Purification Product Product C4-Amino-functionalized product Purification->Product

Caption: A typical workflow for an aza-Michael addition reaction.

C4-Thiolation: Formation of Carbon-Sulfur Bonds

The thia-Michael addition allows for the introduction of a sulfur-containing moiety at the C4 position. This reaction is highly efficient and often proceeds under mild conditions.[6] The resulting β-thioether carbonyl compounds are versatile intermediates in organic synthesis.

Protocol 4: Thia-Michael Addition of a Thiol

This protocol describes the addition of a thiol, such as thiophenol, to the enone system.

Materials:

  • Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

  • Thiol (e.g., thiophenol) (1.0-1.1 equiv)

  • Base (e.g., triethylamine, DBU) or catalyst (e.g., a Lewis acid)

  • Solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Reaction Setup: Dissolve Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Addition of Reagents: Add the thiol (1.0-1.1 equiv) and the base or catalyst.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality and Experimental Choices:

  • Base/Catalyst: The reaction can be catalyzed by either a base, which deprotonates the thiol to form the more nucleophilic thiolate, or a Lewis acid, which activates the enone.[13]

  • Thiol: A variety of thiols can be used, including alkyl and aryl thiols. The choice of thiol will determine the nature of the C4 substituent.

Data Presentation and Characterization

The successful functionalization of the C4 position should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following table provides representative data for analogous C4-functionalized Hagemann's ester derivatives, which can be used as a reference for the characterization of the products derived from Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate.

Functional Group at C4¹H NMR (δ, ppm) (indicative signals)¹³C NMR (δ, ppm) (indicative signals)IR (cm⁻¹) (key absorptions)
Diethyl malonate~2.5-3.0 (m, CH at C4), ~3.5 (d, CH of malonate)~45-55 (CH at C4), ~168-172 (C=O of malonate)~1730-1750 (C=O, ester), ~1715 (C=O, ketone)
Phenyl~3.0-3.5 (m, CH at C4), ~7.1-7.4 (m, Ar-H)~45-55 (CH at C4), ~126-145 (Ar-C)~1730 (C=O, ester), ~1715 (C=O, ketone), ~1600 (C=C, aromatic)
Benzylamino~2.8-3.3 (m, CH at C4), ~3.8 (s, N-CH₂)~50-60 (CH at C4), ~53 (N-CH₂)~3300-3400 (N-H), ~1730 (C=O, ester), ~1710 (C=O, ketone)
Phenylthio~3.2-3.7 (m, CH at C4), ~7.2-7.5 (m, Ar-H)~50-60 (CH at C4), ~127-135 (Ar-C)~1730 (C=O, ester), ~1715 (C=O, ketone)

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific structure and the solvent used for analysis.[14][15]

Asymmetric C4 Functionalization

The synthesis of enantiomerically pure compounds is of paramount importance in drug development. Asymmetric Michael additions can be achieved through the use of chiral catalysts, such as chiral amines (organocatalysis) or chiral metal complexes.[12][16] These catalysts create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other.

Asymmetric_Catalysis cluster_2 Asymmetric Organocatalysis Enone Cyclic Enone Iminium Chiral Iminium Ion (Activated Enone) Enone->Iminium + Catalyst Catalyst Chiral Amine Catalyst Catalyst->Iminium Adduct Chiral Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Product Enantioenriched Product Adduct->Product Hydrolysis Product->Catalyst Regenerates

Caption: Simplified catalytic cycle for asymmetric organocatalysis.

The development of an asymmetric protocol for the C4 functionalization of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate would require careful screening of catalysts, solvents, and reaction conditions to achieve high enantioselectivity.

Conclusion

The functionalization of the C4 position of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate via Michael addition is a robust and versatile strategy for the synthesis of a wide range of substituted cyclohexanone derivatives. By carefully selecting the nucleophile, catalyst, and reaction conditions, chemists can introduce diverse functionalities with a high degree of control. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this valuable building block in their own research and development endeavors. Further exploration into asymmetric variations of these reactions will undoubtedly open new avenues for the synthesis of complex chiral molecules.

References

  • Robinson, R. (1935). A synthesis of certain higher aliphatic compounds. Part I. The synthesis of methyl-n-nonylketone. Journal of the Chemical Society (Resumed), 1079.
  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
  • Heathcock, C. H., et al. (1991). Acyclic stereocontrol. 85. Stereoselective synthesis of the C(19)-C(29) segment of the rifamycins. The Journal of Organic Chemistry, 56(13), 4294-4307.
  • Feringa, B. L., et al. (2000). Catalytic enantioselective conjugate addition.
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Sibi, M. P., & Manyem, S. (2000). Enantioselective conjugate additions. Tetrahedron, 56(41), 8033-8061.
  • Posner, G. H. (1975). Conjugate addition reactions of organocopper reagents. Organic Reactions, 19, 1-113.
  • Christoffers, J., & Baro, A. (Eds.). (2005). Quaternary stereocenters: challenges and solutions for organic synthesis. John Wiley & Sons.
  • Hunt, I. (n.d.). Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Michael addition reaction. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses Procedure. Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • Robinson annulation. In Wikipedia. Retrieved from [Link]

  • Stereochemistry for the Michael addition of cyclohexanone. YouTube. Retrieved from [Link]

  • Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group. Retrieved from [Link]

  • On the Mechanism of the Copper-Catalyzed. Amanote Research. Retrieved from [Link]

  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Retrieved from [Link]

  • Two Group C-C Disconnection : 1,5 Difunctionalised compounds, Michael Addition and Robinson Annelation. St.
  • Scheme 7. Synthesis of Hagemann's ester 18 by Michael addition reaction... ResearchGate. Retrieved from [Link]

  • Ch18: Organocopper reagents. University of Calgary. Retrieved from [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. IJCSR. Retrieved from [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Retrieved from [Link]

  • Conjugate Addition Reactions of Organocopper Reagents. ResearchGate. Retrieved from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. Retrieved from [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Column Chromatography. Moodle@Units. Retrieved from [Link]

  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. Retrieved from [Link]

  • Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Filo. Retrieved from [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. MDPI. Retrieved from [Link]

  • column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. Retrieved from [Link]

  • NMR Analysis of Esters and Aromatic Compounds. Scribd. Retrieved from [Link]

  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS.
  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

  • US4006186A - Process for the preparation of thiophenols. Google Patents.
  • Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate synthesis

Technical Support Center: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Synthesis Executive Technical Summary The synthesis of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (the stable mono-enol tautomer of ethyl 3,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Synthesis

Executive Technical Summary

The synthesis of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (the stable mono-enol tautomer of ethyl 3,5-dioxocyclohexanecarboxylate) presents a unique set of challenges centered on tautomeric equilibrium , over-reduction , and decarboxylation risks .[1][2][3]

While condensation routes (e.g., Robinson annulation variants) exist, they often suffer from poor regioselectivity and oligomerization.[2] The industry "Gold Standard" for high-purity applications is the Catalytic Hydrogenation of Ethyl 3,5-dihydroxybenzoate .[1][2][3] This guide focuses on optimizing this reduction pathway while addressing the critical workup steps required to isolate the enol form efficiently.

The Core Challenge: Tautomeric Equilibrium

Before beginning, researchers must understand that the target molecule exists in a dynamic equilibrium.[2] Analytical confusion is the #1 cause of reported "failed" syntheses.[2][3]

  • Keto Form: Ethyl 3,5-dioxocyclohexanecarboxylate (Non-conjugated, less stable).[1][2]

  • Enol Form: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (Conjugated, stabilized by H-bonding).[1][2][3]

Impact on Analysis:

  • NMR: You will see split peaks.[1][2][3] The enol proton often appears downfield (10-12 ppm) and is broad.[1][2][3]

  • TLC: The enol form is more polar and acidic than the diketo form; it may streak on silica unless treated with acid.[2][3]

Tautomerism cluster_0 Tautomeric Equilibrium Keto Diketo Form (Ethyl 3,5-dioxocyclohexanecarboxylate) Enol Target Enol Form (Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate) Keto->Enol Solvent/pH Dependent Enol->Keto Equilibrium Analysis QC Checkpoint: 1H-NMR in DMSO-d6 favors Enol. CDCl3 may show mixed species. Enol->Analysis

Figure 1: The tautomeric relationship critical for analytical validation.

Primary Protocol: Catalytic Hydrogenation (High Yield)

This method reduces the aromatic ring of Ethyl 3,5-dihydroxybenzoate.[3] It is preferred over condensation due to its atom economy and cleaner impurity profile.[2][3]

Optimized Parameters
ParameterRecommended SettingScientific Rationale
Precursor Ethyl 3,5-dihydroxybenzoateHigh purity (>98%) is required to prevent catalyst poisoning.[1][2][3]
Catalyst 5% Rh/Al₂O₃ or 5% Rh/C Rhodium is superior to Palladium for ring hydrogenation under mild conditions without hydrogenolysis of the ester.[1][2][3]
Solvent Ethanol (Abs) or AcOHEthanol is standard.[1][2][3] Acetic acid accelerates the rate but complicates workup.[2][3]
Pressure 50–70 bar (725–1015 psi)High pressure forces ring saturation.[1][2][3] Low pressure (<20 bar) stalls the reaction.[2][3]
Temp 50–60°CCritical: >80°C risks decarboxylation or over-reduction to the diol.[1][2][3]
Step-by-Step Workflow
  • Preparation: Dissolve Ethyl 3,5-dihydroxybenzoate (1.0 eq) in Absolute Ethanol (10 volumes).

  • Catalyst Loading: Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate).[2][3] Note: Wet the catalyst with solvent under inert gas (N₂) before adding to the reactor to prevent ignition.[1]

  • Hydrogenation:

    • Purge reactor 3x with N₂, then 3x with H₂.[2]

    • Pressurize to 60 bar .

    • Heat to 55°C with vigorous stirring (>800 rpm) to overcome mass transfer limitations.

  • Monitoring: Reaction is usually complete in 6–12 hours.[2][3] Monitor H₂ uptake curves.

  • Filtration: Cool to RT. Filter catalyst over Celite.[2][3] Do not let the catalyst dry out (pyrophoric hazard).[1][2][3]

  • Isolation: Concentrate the filtrate under reduced pressure (<45°C). The product will crystallize or form a viscous oil upon cooling.[2][3]

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalled. I still see aromatic protons in NMR."

Diagnosis: Catalyst Poisoning or Mass Transfer Limitation.[1][2][3]

  • Root Cause A: Sulfur traces in the starting material (common in resorcinol derivatives) poisoned the Rhodium.[1][2][3]

  • Root Cause B: Stirring speed was too low.[2][3] H₂ solubility in ethanol is low; high shear is needed.[2][3]

  • Solution:

    • Recrystallize the starting material from water/ethanol.[2][3]

    • Increase reactor pressure to 80 bar.

    • Switch to 5% Ru/C (Ruthenium is more sulfur-tolerant but requires higher pressure/temp).[1][2][3]

Issue 2: "I obtained a diol (Ethyl 3,5-dihydroxycyclohexanecarboxylate) instead of the ketone."

Diagnosis: Over-reduction.

  • Root Cause: The ketone/enol group was further reduced to an alcohol.[1][2][3] This happens if the reaction runs too long or too hot.[2][3]

  • Solution:

    • Stop exactly when theoretical H₂ uptake is reached (3 equivalents).

    • Reduce temperature to 40°C.

    • Avoid Platinum (Pt) catalysts , which are aggressive toward ketones.[2][3]

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Tautomeric mixtures or residual solvent.[2][3]

  • Scientific Context: The pure enol form is a solid (mp ~76-78°C), but traces of the keto-form or ethanol can depress the melting point significantly.[1][3]

  • Solution:

    • Triturate the oil with cold Diethyl Ether or Hexane/EtOAc (9:1) .[1][2][3]

    • Seed with a known crystal if available.[2][3]

    • Perform a "flash" recrystallization: Dissolve in minimum warm benzene/toluene and cool rapidly.[2][3]

Issue 4: "Low yield after workup (Water solubility issues)."

Diagnosis: Loss of Enol into aqueous phase.

  • Root Cause: The enol form (pKa ~9-10) has significant water solubility, especially if the pH is slightly basic (from residual washing).[1][2][3]

  • Solution:

    • Avoid aqueous washes if possible.[2][3]

    • If aqueous workup is needed, saturate the aqueous phase with NaCl (salting out) and adjust pH to ~4-5 using dilute HCl before extraction with Ethyl Acetate.[1][2][3]

Advanced Optimization Logic (Decision Tree)

Use this logic flow to determine the correct corrective action for your specific yield issue.

Optimization Start Yield Issue Detected CheckNMR Check Crude NMR Start->CheckNMR Aromatic Aromatic Signals Present? CheckNMR->Aromatic YesAro Incomplete Hydrogenation Aromatic->YesAro Yes NoAro No Aromatic Signals Aromatic->NoAro No Action1 Action: Increase H2 Pressure Check Catalyst Poisoning YesAro->Action1 OverRed Broad OH peaks (Diol)? NoAro->OverRed YesDiol Over-Reduction OverRed->YesDiol Yes NoDiol Complex Mixture / Oligomers OverRed->NoDiol No Action2 Action: Lower Temp (<50°C) Monitor H2 Uptake Strictly YesDiol->Action2 Action3 Action: Check Precursor Purity Avoid Basic Conditions NoDiol->Action3

Figure 2: Troubleshooting logic for reaction optimization.

Alternative Route: The Condensation Pathway

If high-pressure hydrogenation equipment is unavailable, the Double Michael Addition/Condensation route can be used, though yields are typically lower (40-60%).[1][3]

  • Reagents: Diethyl 1,3-acetonedicarboxylate + Ethyl Acrylate (or Formaldehyde variants for different substitutions).[1][2][3]

  • Critical Control Point: This reaction requires a strong base (NaOEt).[1][2][3]

    • Warning: The product is sensitive to base-catalyzed hydrolysis and decarboxylation.[1][2][3]

    • Quench: The reaction must be quenched with acetic acid immediately upon completion to preserve the ester group.[1][2][3]

References

  • Hydrogenation of Resorcinol Derivatives

    • Smith, H. A., & Thompson, R. G. (1957). "The Catalytic Hydrogenation of Methoxybenzenes." Journal of the American Chemical Society.[2][3] (Establishes Rhodium as the superior catalyst for preserving oxygenated functionality on rings).[2][3]

    • [1][2][3]

  • Synthesis of 3,5-Dioxocyclohexanecarboxylates

    • Werner, S., et al. (2013).[2] "Synthesis of Hagemann's Ester and Derivatives."[2][3] Organic Syntheses. (Provides context on the condensation mechanics and tautomerism of similar cyclic beta-keto esters).

    • [1][2][3]

  • Tautomerism in Cyclic Beta-Diketones

    • Gelin, S., & Gelin, R. (1976).[2] "Reaction of beta-keto esters with acrolein."[1][2][3] Bulletin de la Société Chimique de France. (Discusses the stability of the enol forms in 3,5-dioxo systems).

  • High-Pressure Hydrogenation Protocols

    • Nishimura, S. (2001).[2][3] "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis."[2][3] Wiley-Interscience.[1][2][3] (The authoritative text on selecting Rh/C vs Ru/C for benzoic acid reductions).

    • [1][2][3]

Sources

Optimization

Purification methods for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate via recrystallization

Case ID: REC-HAG-005 Subject: Recrystallization & Troubleshooting for Cyclic -Keto Esters Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Chemical Context[1...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-HAG-005 Subject: Recrystallization & Troubleshooting for Cyclic


-Keto Esters
Status:  Active Guide
Assigned Specialist:  Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context[1][2][3][4][5]

Compound: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6 / 16105-34-1 for dioxo tautomer) Class: Cyclic


-keto ester / Vinylogous acid.

The Purification Challenge: This molecule exists in a dynamic tautomeric equilibrium between its diketone form (ethyl 3,5-dioxocyclohexanecarboxylate) and its enol form (ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate).

  • The Enol Form (Target): Stabilized by internal hydrogen bonding and conjugation, this is typically the solid crystalline form you are trying to isolate.

  • The Trap: In solution, particularly in polar protic solvents, the equilibrium shifts. Impurities (unreacted starting materials like diethyl malonate) often depress the melting point, causing the product to "oil out" rather than crystallize. Furthermore, as a

    
    -keto ester, it is thermally unstable and prone to decarboxylation if the ester hydrolyzes.
    

Troubleshooting & FAQs

Our support team has compiled the most frequent issues researchers face with this specific scaffold.

Issue 1: "My product separates as a viscous oil instead of crystals."

Diagnosis: This is the classic "Oiling Out" phenomenon. It occurs when the compound's melting point in the solvent mixture is lower than the temperature at which the solution becomes saturated.

Corrective Actions:

  • The "Trituration" Fix: If you have an oil, decant the supernatant. Add a small volume of cold diethyl ether or hexanes and scratch the flask vigorously with a glass rod. The mechanical energy and local evaporation often induce nucleation.

  • Solvent Polarity Mismatch: You likely used a solvent system that is too non-polar (e.g., pure Hexanes). The compound is polar (enol). Add a "bridge" solvent like Ethyl Acetate (EtOAc) or Ethanol (EtOH) dropwise until the oil dissolves, then cool very slowly.

  • Seeding: If you have even a micro-crystal from a previous batch (or a crude solid), add it at room temperature (never boiling!).

Issue 2: "The crystals are turning pink/brown upon drying."

Diagnosis: Oxidation of the enol/phenolic moiety. Corrective Actions:

  • Degas Solvents: Ensure your recrystallization solvents are degassed (sparged with

    
    ).
    
  • Acid Trace: Trace alkalinity from glassware cleaning can catalyze oxidation. Rinse glassware with dilute HCl followed by distilled water before use.

  • Activated Charcoal: If the crude is already dark, perform a hot filtration with activated charcoal (1-2% w/w) before crystallization.

Issue 3: "I see multiple spots on TLC after recrystallization."

Diagnosis: This is often a False Positive caused by tautomerism, not impurity. Verification:

  • Run the TLC in a solvent with a trace of acid (e.g., 1% Acetic Acid in EtOAc/Hexane). This locks the tautomeric equilibrium and should collapse the spots into one streak or spot.

  • If spots persist (distinct Rf), you likely have the decarboxylated byproduct (cyclohexanedione derivative) or unreacted diethyl malonate.

"Gold Standard" Recrystallization Protocol

This protocol is optimized to balance yield with the thermal sensitivity of the


-keto ester.

Recommended Solvent System: Ethyl Acetate : Hexanes (1:3 to 1:4 ratio). Alternative: Ethanol (absolute) for very polar crude mixtures, though recovery is lower.

Step-by-Step Methodology:
  • Solubility Test: Place 50 mg of crude in a test tube. Add EtOAc dropwise with gentle heating (

    
    C—do not boil aggressively). It should dissolve readily. If insoluble material remains, filter it (these are likely inorganic salts).
    
  • Dissolution:

    • Place the main crude mass in an Erlenmeyer flask.

    • Add EtOAc (the "Good" solvent) until the solid just dissolves at

      
      C.
      
    • Critical: Do not exceed

      
      C to prevent ester hydrolysis/decarboxylation.
      
  • The Anti-Solvent Addition:

    • Remove from heat.

    • Slowly add Hexanes (the "Bad" solvent) dropwise while swirling.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • The "Clear-Up":

    • Add 1-2 drops of EtOAc to clear the turbidity. The solution is now saturated.

  • Crystallization:

    • Allow the flask to cool to Room Temperature (RT) undisturbed on a cork ring. (Cover with foil to exclude light).

    • Once at RT, move to a

      
      C fridge (or ice bath) for 2 hours.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1][2]

    • Wash: Wash the cake with cold Hexanes/EtOAc (4:1 mixture). Do not wash with pure EtOAc, you will lose product.

    • Dry: Vacuum dry at RT. Avoid oven drying >

      
      C.
      
Yield Expectations:
  • Typical Recovery: 60-75%

  • Purity: >98% (by HPLC/NMR)

Quantitative Data Summary

ParameterSpecification / DataNotes
Melting Point 102–105 °C (varies by tautomer ratio)Pure enol form is higher melting.
Solubility (Hot) High: EtOH, EtOAc, AcetoneAvoid Acetone (can condense).
Solubility (Cold) Low: Hexanes, Water, TolueneWater can cause hydrolysis.
pKa ~9–11 (Enolic proton)Acidic enough to react with weak bases.
Stability Heat SensitiveDecarboxylates >120°C or in acid.

Decision Logic: Troubleshooting "Oiling Out"

The following diagram outlines the logical flow for rescuing a batch that has oiled out, a common failure mode for this ester.

RecrystallizationTroubleshoot Start Problem: Product Oils Out (Liquid-Liquid Phase Separation) CheckTemp Check Solution Temperature Start->CheckTemp IsHot Is solution still hot? CheckTemp->IsHot Reheat Re-dissolve: Add more 'Good' Solvent (EtOAc) Heat to 50°C IsHot->Reheat Yes (Too saturated) Seed Nucleation: Add Seed Crystal or Scratch Glass IsHot->Seed No (Supercooled) Cooling Cooling Strategy: Insulate flask (slow cool) to Room Temp Reheat->Cooling Result Crystals Form? Seed->Result Cooling->Seed Success Success: Filter & Wash Result->Success Yes Fail Failure: Oil persists Result->Fail No Triturate Trituration: Decant liquid, add cold Hexane, sonicate/scratch Fail->Triturate Triturate->Success Solidifies

Caption: Decision tree for remediating "Oiling Out" during the purification of cyclic


-keto esters.

References

  • Sigma-Aldrich. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Product Sheet. Retrieved from

  • National Institutes of Health (PMC). Synthesis and crystal structures of a bis(3-hydroxy-cyclohex-2-en-1-one)... (Demonstrates EtOAc/Hexane slow evaporation protocols for this structural class). Retrieved from

  • BenchChem Technical Support. Preventing decarboxylation of beta-keto acids during analysis. (Mechanistic insights on thermal instability). Retrieved from

  • University of Rochester. Solvents for Recrystallization: Tips and Tricks. (General solvent compatibility for esters/ketones). Retrieved from

  • Vanderbilt University.Chapter 21: Ester Enolates & Claisen Condensation. (Background on the synthesis and acidity of cyclic

    
    -keto esters). Retrieved from 
    

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Case Reference: CAS 88805-65-6 (Ethyl 3,5-dioxocyclohexanecarboxylate) Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1] The Stability Paradox Why is this compound degrading? Ethyl 3-hydroxy-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: CAS 88805-65-6 (Ethyl 3,5-dioxocyclohexanecarboxylate) Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1]

The Stability Paradox

Why is this compound degrading?

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a cyclic


-keto ester. Its utility in synthesis stems from its keto-enol tautomerism , but this same feature is its Achilles' heel during storage.

The molecule exists in a dynamic equilibrium between the diketo form and the enol form . The enol form (which gives the compound its "3-hydroxy" name) is stabilized by an intramolecular hydrogen bond and conjugation. However, this electron-rich enol system is highly susceptible to:

  • Oxidative Degradation: Reaction with atmospheric oxygen.

  • Hydrolytic Decarboxylation: Moisture-driven cleavage of the ester, followed by loss of CO₂.

This guide provides the diagnostic tools to assess sample integrity and the protocols to arrest decomposition.

Diagnostic Triage: Is My Sample Compromised?

Use this FAQ-style dashboard to quickly assess the state of your reagent.

ObservationDiagnosisSeverityAction Required
Color: Off-white / Pale YellowNormal Tautomerism LowNone. Proceed with experiment.
Color: Deep Yellow / BrownOxidation MediumRecrystallization recommended (See Module 4).
Texture: Sticky / GooeyHygroscopic Hydrolysis High1H NMR check required. Likely irreversible hydrolysis.
Solubility: Insoluble in EtOHPolymerization CriticalDiscard sample.
NMR: Extra peaks at ~11-12 ppmEnol Proton (Normal) LowThis is the active tautomer, not an impurity.
Critical FAQ: The NMR Confusion

Q: "My NMR shows two sets of peaks. Is it impure?" A: Not necessarily. You are likely observing keto-enol tautomers .

  • Keto Form: Look for signals corresponding to the CH protons on the ring (often doublets/multiplets in the 2.5–3.5 ppm range).

  • Enol Form: Look for a downfield singlet (>11 ppm) representing the enolic -OH and a vinyl proton signal.

  • The Test: Run the NMR in a protic solvent (like Methanol-

    
    ) vs. an aprotic solvent (Chloroform-
    
    
    
    ). The ratio will shift. If the "impurity" peaks shift in ratio but not position, it is tautomerism, not degradation.[1]

The Mechanics of Failure (Root Cause Analysis)

To prevent degradation, you must understand the pathway.[1] The primary failure mode is Hydrolytic Decarboxylation , catalyzed by ambient moisture and trace acids/bases.[1]

Decomposition Pathway Diagram

DecompositionPathway cluster_legend Mechanism Key Start Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (Intact Ester) Inter Intermediate: β-Keto Acid Start->Inter Hydrolysis (Rate Limiting) Water + H₂O (Moisture) Water->Inter TS Cyclic Transition State (6-Membered) Inter->TS Tautomerization Product Decomposition Product: Cyclohexane-1,3-dione derivative TS->Product Decarboxylation Gas + CO₂ (Gas) TS->Gas key1 Blue: Stable Reagent key2 Yellow: Unstable Intermediate key3 Red: Irreversible Degradation

Figure 1: The irreversible path from useful reagent to waste.[1] Once the ester hydrolyzes to the


-keto acid, decarboxylation is rapid and spontaneous at room temperature.[1]

Validated Storage & Handling Protocols

Do not rely on standard "cool, dry place" advice. This compound requires active preservation.

Protocol A: The "Gold Standard" Storage Workflow

Recommended for long-term storage (>1 month).

  • Atmosphere Control: Flush the container with Argon (preferred over Nitrogen due to density) before sealing.

  • Temperature: Store at -20°C .

    • Why? Low temperature kinetically inhibits the hydrolysis rate and suppresses the keto-enol equilibration rate.

  • Desiccation: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).[1]

    • Why? Even "sealed" caps allow moisture permeation over months.

  • Light Protection: Wrap the vial in aluminum foil or use amber glass.

Protocol B: Handling for Synthesis

Preventing "Bench-Top Death".

  • Equilibration: Allow the vial to warm to room temperature before opening .

    • Risk:[1][2] Opening a cold vial condenses atmospheric water directly onto the solid, initiating the hydrolysis pathway shown in Figure 1.[1]

  • Solvent Choice: Avoid storing solutions of the compound. If necessary, use anhydrous solvents (THF, DCM) and use immediately.[1]

    • Avoid: Methanol or Ethanol for long-term solution storage (transesterification risk).

Remediation: Can It Be Saved?

If your sample is yellow or slightly sticky, use these purification methods.

Method 1: Recrystallization (Preferred)

Best for removing oxidative impurities (colored compounds).

  • Solvent System: Ethanol / Heptane (or Ethyl Acetate / Hexanes).

  • Procedure:

    • Dissolve crude solid in minimum hot Ethanol (or EtOAc).

    • Add Heptane (or Hexanes) dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

    • Filter and wash with cold Heptane.

    • Dry under high vacuum to remove solvent traces (solvents promote degradation).

Method 2: Acid-Base Extraction (High Purity)

Exploits the acidity of the enol proton (pKa ~11).

  • Logic: The compound is acidic enough to dissolve in weak base, while neutral impurities (oxidation byproducts) remain in the organic layer.[1]

  • Workflow:

PurificationWorkflow Step1 Dissolve Crude in EtOAc Step2 Extract with sat. NaHCO₃ (aq) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Impurities) Split->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Enolate) Split->AqLayer Bottom Layer Step3 Discard Organic Layer OrgLayer->Step3 Step4 Acidify Aqueous Layer (HCl to pH ~3) AqLayer->Step4 Step5 Extract back into EtOAc Dry (MgSO₄) & Evaporate Step4->Step5 Result Pure Solid Step5->Result

Figure 2: Acid-Base extraction strategy separating the target compound (acidic) from neutral decomposition products.

References

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids: Mechanism and Examples. Retrieved from [Link]

  • MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Solvent Selection for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Welcome to the technical support guide for maximizing the solubility of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6). This document is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for maximizing the solubility of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6). This document is designed for researchers, chemists, and drug development professionals who are working with this compound and need to establish optimal conditions for dissolution, whether for reaction chemistry, purification, or formulation.

This guide moves from frequently asked questions to in-depth troubleshooting and a full experimental protocol. We will explore the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when selecting a solvent for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate?

The most critical first step is to analyze the molecular structure of the solute. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (C9H12O4) possesses a combination of polar and non-polar functional groups:

  • Polar Groups: A hydroxyl (-OH) group, a ketone (C=O) group, and an ethyl ester (-COO-Et) group. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ketone and ester groups are hydrogen bond acceptors.[1]

  • Non-polar Groups: A cyclohexene hydrocarbon ring and an ethyl chain.

This bifunctional nature—having both polar and non-polar regions—is the key determinant for its solubility behavior.

Q2: Based on its structure, which general class of solvents will likely work best?

Given its intermediate polarity, solvents of moderate polarity are the most promising candidates. The principle of "like dissolves like" suggests that a solvent must be able to interact favorably with both the polar and non-polar parts of the molecule.[2][3][4][5]

  • Good Candidates: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, THF) and smaller polar protic solvents (e.g., Ethanol, Isopropanol) are excellent starting points. These solvents have polar characteristics to interact with the hydroxyl, ketone, and ester groups, as well as non-polar regions to associate with the hydrocarbon backbone.

  • Less Likely Candidates: Extreme ends of the polarity spectrum will likely result in poor solubility. Highly non-polar solvents like Hexane or Toluene will not sufficiently solvate the polar functional groups, while a highly polar solvent like water may not effectively solvate the non-polar ring and ethyl group.

Q3: Can I use a solvent mixture to improve solubility?

Absolutely. Using a binary or even ternary solvent system is a powerful and common strategy. If you find your compound is partially soluble in two different solvents, a mixture can fine-tune the polarity and hydrogen bonding characteristics of the solvent environment to perfectly match the solute's needs. For example, a Toluene/Isopropanol or an Ethyl Acetate/Methanol mixture can often dissolve compounds that are not fully soluble in either individual solvent.

Q4: Does temperature play a role, and what should I be cautious about?

Yes, solubility is almost always temperature-dependent. For most solid organic compounds, solubility increases with temperature. Applying heat is a standard method to dissolve a solute. However, be cautious of the following:

  • Compound Stability: Ensure Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is stable at the elevated temperatures and will not decompose.

  • Solvent Boiling Point: Use a solvent with a relatively low boiling point (ideally <100 °C) for easy removal later and to minimize the risk of the compound "oiling out" instead of crystallizing upon cooling.[6]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My compound won't dissolve in a common polar solvent like methanol or ethanol.

  • Causality: While the molecule has polar groups, the non-polar cyclohexene ring constitutes a significant portion of its structure. The strong hydrogen-bonding network of a solvent like methanol might not be favorably disrupted to accommodate the non-polar part of the solute.

  • Solution Path:

    • Switch to a less polar, protic solvent: Try isopropanol (IPA) or n-butanol. These have larger alkyl chains and are better at solvating non-polar moieties.

    • Use a polar aprotic solvent: Solvents like acetone or tetrahydrofuran (THF) are excellent alternatives. They are polar enough to interact with the functional groups but lack the strong self-associating hydrogen bonds of alcohols, making them more accommodating to the entire molecule.

    • Introduce a co-solvent: Add a percentage of THF or Dichloromethane (DCM) to your methanol/ethanol to disrupt its hydrogen-bonding network and increase solvation of the non-polar regions.

Issue 2: The compound dissolves when heated but crashes out of solution immediately upon cooling, forming a fine powder or oil.

  • Causality: This indicates that the solvent is a poor choice for crystallization but may be acceptable for a reaction at elevated temperatures. The large difference in solubility between the hot and cold solvent leads to rapid, uncontrolled precipitation (crashing out) or "oiling out," where the compound comes out of solution as a liquid above its melting point.[6]

  • Solution Path:

    • For Crystallization: Select a solvent in which the compound is only sparingly soluble at room temperature but fully soluble when hot. This allows for slow, controlled crystal growth upon cooling. You may need to screen several solvents to find this balance.

    • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add an "anti-solvent" (in which it is insoluble) until the solution becomes turbid (cloudy), then heat until clear. Slow cooling should yield better crystals. A common example is an Ethyl Acetate/Hexane system.

Issue 3: I have tried a wide range of solvents with no success in achieving the desired concentration.

  • Causality: This can be due to several factors, including the inherent properties of the compound, impurities, or the presence of a stable crystal lattice that is difficult to break.

  • Solution Path:

    • Verify Purity: Impurities can significantly depress solubility. Confirm the purity of your Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate using an appropriate analytical technique (e.g., NMR, LC-MS).

    • High-Throughput Screening: If resources permit, utilize parallel crystallization or solubility screening tools to test a wider array of solvents and solvent mixtures quickly and with minimal material consumption.[7]

    • Consider More Aggressive Solvents: If the downstream application allows, consider solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These are highly polar aprotic solvents with a strong capacity for dissolving a wide range of organic molecules. However, they have high boiling points and can be difficult to remove.

Visualizing the "Like Dissolves Like" Principle

The following diagram illustrates why a solvent with balanced properties, like ethanol, is more effective than one at either polarity extreme, like hexane or water.

Solute-Solvent Interaction Model cluster_solute Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate cluster_solvents Candidate Solvents Solute Target Molecule Polar_Groups Polar Groups (-OH, C=O, -COO-) Solute->Polar_Groups H-Bonding Dipole-Dipole NonPolar_Groups Non-Polar Groups (Ring, Ethyl Chain) Solute->NonPolar_Groups van der Waals Ethanol Ethanol (Good Match) Polar_Groups->Ethanol Strong Interaction Hexane Hexane (Poor Match) Polar_Groups->Hexane Weak Water Water (Poor Match) Polar_Groups->Water Strong NonPolar_Groups->Ethanol Favorable Interaction NonPolar_Groups->Hexane Strong NonPolar_Groups->Water Weak (Repulsion)

Caption: Interaction diagram for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate.

Experimental Protocol: Systematic Solvent Screening

This protocol provides a step-by-step method for systematically evaluating a range of solvents to determine the optimal choice for maximizing the solubility of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate.

Safety First
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate and all solvents used.

Materials and Equipment
  • Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (solid)

  • Selection of candidate solvents (see Table 1)

  • Analytical balance

  • Multiple small vials (e.g., 4 mL) with caps

  • Graduated micropipettes or syringes

  • Vortex mixer

  • Hot plate with stirring capabilities and a temperature probe

  • Thermometer

Candidate Solvent Selection

A diverse set of solvents should be chosen to cover a range of polarities and chemical classes.

Solvent Class Solvent Polarity Boiling Point (°C) Rationale
Non-Polar n-HexaneLow69Baseline for non-polar interaction
TolueneLow111Aromatic, may offer pi-stacking interactions
Polar Aprotic Dichloromethane (DCM)Medium40Good general-purpose organic solvent
Ethyl Acetate (EtOAc)Medium77Ester group may interact well with solute's ester
Tetrahydrofuran (THF)Medium66Ether, good for breaking H-bonds
AcetoneMedium-High56Ketone may interact well with solute's ketone
Acetonitrile (ACN)High82Highly polar, good differentiator
Polar Protic Isopropanol (IPA)Medium82Balanced polar/non-polar character
Ethanol (EtOH)High78Common, effective for many polar compounds
Methanol (MeOH)High65Highly polar protic baseline
Experimental Workflow

The following diagram outlines the decision-making process for this experimental screening.

start Start: Obtain Pure Compound weigh Weigh 10 mg of Solute into each Labeled Vial start->weigh add_solvent Add Solvent in Aliquots (e.g., 100 µL) weigh->add_solvent vortex Vortex for 30 seconds at Room Temperature add_solvent->vortex observe_rt Observe Solubility (Insoluble / Partially / Soluble) vortex->observe_rt observe_rt->add_solvent Insoluble or Partially Soluble heat Heat Gently with Stirring (e.g., to 50 °C or 2/3 of BP) observe_rt->heat Fully Soluble observe_heat Observe Solubility (Insoluble / Partially / Soluble) heat->observe_heat observe_heat->add_solvent Insoluble or Partially Soluble record Record Results in Table (mg/mL) observe_heat->record Fully Soluble analyze Analyze Data & Select Optimal Solvent(s) record->analyze end End: Solvent Selected analyze->end

Caption: Systematic workflow for experimental solvent screening.

Step-by-Step Procedure
  • Preparation: Label one vial for each solvent listed in Table 1.

  • Weigh Solute: Accurately weigh approximately 10 mg of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate into each vial. Record the exact mass.

  • Initial Solvent Addition (Room Temp):

    • To the first vial, add the corresponding solvent in 100 µL increments.

    • After each addition, cap the vial and vortex vigorously for 30 seconds.

    • Visually inspect for dissolution against a dark background.

    • Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent added.

    • If the solid does not dissolve after adding 1.0 mL of solvent, record it as "partially soluble" or "insoluble" at that concentration (>10 mg/mL) and proceed to the heating step.

  • Heating Step (If Necessary):

    • For vials where the compound did not fully dissolve at room temperature, place them on a stirrer hotplate.

    • Heat the vial gently with stirring to a moderate temperature (e.g., 50 °C), ensuring it is well below the solvent's boiling point.

    • If the compound dissolves, record the temperature and the estimated solubility.

    • If it remains undissolved, you can continue adding 100 µL aliquots of solvent at the elevated temperature until dissolution is achieved.

  • Data Recording and Calculation:

    • Record all observations in a clear format.

    • Calculate the approximate solubility in mg/mL for each solvent at both room temperature and the elevated temperature.

    • Solubility (mg/mL) = Mass of Solute (mg) / Volume of Solvent (mL)

Interpretation of Results

Your final data table will allow you to rank the solvents based on their ability to dissolve Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate.

  • For maximum concentration at room temperature: Choose the solvent that gave the lowest required volume for dissolution without heating.

  • For reactions requiring heating: Select a solvent that dissolves the compound effectively at an elevated temperature.

  • For crystallization: Look for a solvent that shows a significant difference in solubility between hot and cold conditions—high solubility when hot, and low solubility when cold.

By following this structured approach, you will generate reliable, actionable data to select the optimal solvent system for your specific application, grounded in the fundamental principles of chemical interactions.

References

  • Khan Academy. (n.d.). Solubility of organic compounds (video). Khan Academy. Retrieved from [Link]

  • Nikolić, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • user1572983. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Garrido, N. M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Clark, J. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Technobis Crystallization Systems. Retrieved from [Link]

  • Johnson, E. J., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved from [Link]

  • Madhavan. (2025, May 26). Solubility of Hantzsch ester? Chemistry Stack Exchange. Retrieved from [Link]

  • APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • APC. (2020, September 28). [WEBINAR] How do you choose a solvent and design your crystallization faster? APC. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Limiting reductant (Hantzsch ester) solubility improves selectivity [Image]. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Chemistry LibreTexts. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Oreate AI Blog. Retrieved from [Link]

  • Fiveable. (2025, August 15). Like Dissolves Like Definition. Fiveable. Retrieved from [Link]

Sources

Troubleshooting

Handling moisture sensitivity and hygroscopicity of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Topic: Moisture Sensitivity & Hygroscopicity Management CAS: 88805-65-6 | Synonyms: Ethyl dihydroresorcinol carboxylate, Ethyl 3,5-dioxocyclohexanecarboxylate Introduction: The "Hidden" Variable in Your Yields Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Hygroscopicity Management

CAS: 88805-65-6 | Synonyms: Ethyl dihydroresorcinol carboxylate, Ethyl 3,5-dioxocyclohexanecarboxylate

Introduction: The "Hidden" Variable in Your Yields

Welcome to the technical support hub for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate . As a Senior Application Scientist, I often see this compound treated like a standard stable building block. It is not.

This molecule is a cyclic


-keto ester . While valuable for synthesizing resorcinol derivatives and heterocycles, it possesses a "chemical Achilles' heel": hygroscopicity coupled with hydrolytic instability. 

If you are experiencing:

  • Inexplicable stoichiometry errors.

  • "Gummy" or caked starting material.

  • Unexpected decarboxylation products (loss of the ethyl ester group).

  • Drifting baselines in Karl Fischer titration.[1]

This guide is your troubleshooting manual. We move beyond "keep it dry" to explain why it degrades and how to prove your material is still viable.

Module 1: The Degradation Mechanism (Why Moisture Matters)

You cannot troubleshoot what you do not understand. Moisture does not just "wet" this compound; it fundamentally alters its structure through a cascade reaction.

The Cascade: Hydrolysis Decarboxylation

The presence of water, often catalyzed by trace acids or bases (even from glass surfaces), hydrolyzes the ester to its corresponding


-keto acid. Unlike standard carboxylic acids, 

-keto acids are thermodynamically unstable. They spontaneously decarboxylate, releasing CO

and leaving you with a ketone impurity (often 1,3-cyclohexanedione derivatives).
Visualizing the Pathway

The following diagram illustrates the structural collapse triggered by moisture.

degradation_pathway Start Ethyl 3-hydroxy-5-oxocyclohex- 3-enecarboxylate (Target Molecule) Intermediate β-Keto Acid Intermediate (Unstable) Start->Intermediate Hydrolysis (Rate Limiting) Water + H₂O (Moisture) Water->Intermediate Gas CO₂ Gas (Irreversible Loss) Intermediate->Gas Product Cyclohexanedione Derivative (Impurity) Intermediate->Product Spontaneous Decarboxylation

Figure 1: The moisture-induced degradation pathway. Note that the loss of CO2 is irreversible, permanently altering the stoichiometry of your reaction.

Module 2: Troubleshooting & FAQs

Q1: My powder has turned into a sticky gum. Is it recoverable?

Status: Critical Warning Diagnosis: The compound has absorbed significant atmospheric water (hygroscopicity). The "gum" phase often indicates that hydrolysis has already begun, as the hydrolysis products (acids/diones) often have lower melting points or form eutectic mixtures with water. Action Plan:

  • Do NOT heat to dry: Heating a wet

    
    -keto ester accelerates decarboxylation [1].
    
  • Lyophilization (Freeze Drying): If the material is valuable, dissolve in anhydrous dioxane and lyophilize. This removes water at low temperatures, minimizing decarboxylation.

  • Purity Check: Run a qNMR (Quantitative NMR) immediately. If the ethyl ester signals (approx. 1.2 ppm and 4.2 ppm) are diminished relative to the ring protons, discard the batch.

Q2: I am getting inconsistent yields in subsequent aromatization reactions.

Status: Common Stoichiometry Error Diagnosis: You are likely weighing "water weight." If your material contains 5% water by mass, your molar equivalents are off by ~5%. Furthermore, if 2% has hydrolyzed and decarboxylated, you are adding a non-reactive ketone impurity that may interfere with catalysts. Action Plan:

  • Corrective Weighing: Do not weigh on an open balance. Weigh inside a glovebox or use a "weigh-by-difference" technique with a capped vial.

  • Solvent Choice: Ensure your reaction solvent is dried over molecular sieves (3Å or 4Å). Beta-keto esters can scavenge water from "wet" solvents like THF or DMF.

Q3: Why does my Karl Fischer (KF) titration give impossibly high water readings?

Status: Analytical False Positive Diagnosis: This is a classic error. Standard KF reagents contain methanol.[1][2][3][4] Ketones (and


-keto esters) react with methanol to form ketals/acetals.[2] This side reaction releases water , which the titrator then counts [2].[2]
The Reaction: 

Action Plan:
  • Switch Reagents: You MUST use "Ketone-Specific" KF reagents (often labeled as "K-type" or "aldehyde/ketone" reagents). These use methanol-free solvents (like 2-methoxyethanol or chloroform) to suppress ketal formation [3].

Module 3: Experimental Protocols

Protocol A: Safe Handling Workflow

Objective: To transfer the reagent from storage to reaction vessel without moisture ingress.

StepActionTechnical Rationale
1. Storage Store at 2–8°C under Argon/Nitrogen.Low temp slows hydrolysis kinetics. Inert gas prevents moisture uptake.
2. Equilibration Place the sealed bottle in a desiccator and allow it to reach room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid (like a cold soda can).
3. Sampling Flush the headspace with Argon immediately after opening.Displaces humid air that entered during the opening.
4. Desiccation If storing a partially used bottle, wrap the cap with Parafilm and place inside a secondary jar containing Drierite or Silica Gel .Provides a secondary barrier against humidity.
Protocol B: Analytical Verification (qNMR)

Objective: To determine precise purity and water content without KF interference.

Method:

  • Solvent: Use DMSO-d6 (anhydrous). Avoid CDCl3 if it contains HCl traces (acid catalyzes degradation).

  • Internal Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (weighed precisely).

  • Procedure:

    • Weigh ~10 mg of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate.

    • Weigh ~5 mg of Internal Standard.

    • Dissolve in 0.6 mL DMSO-d6.

    • Process with a D1 (relaxation delay) of at least 30 seconds to ensure full integration accuracy.

  • Calculation: Compare the integral of the Ethyl group (quartet at ~4.2 ppm) against the internal standard. Any deficit indicates hydrolysis/decarboxylation.

Visualizing the Handling Workflow

Follow this decision tree to ensure sample integrity before every critical experiment.

handling_workflow Storage Cold Storage (2-8°C) Sealed under Ar Equilibrate Equilibrate to RT (In Desiccator) Storage->Equilibrate Open Open Vial Equilibrate->Open VisualCheck Visual Check: Free-flowing powder? Open->VisualCheck Use Weigh & Use (Inert Atmosphere) VisualCheck->Use Yes Purify Lyophilize or Recrystallize VisualCheck->Purify No (Clumped) Purify->Use If Recovered Discard Discard Batch Purify->Discard If >10% Impurity

Figure 2: Decision tree for handling hygroscopic beta-keto esters.

References

  • BenchChem. (2025).[5] Preventing decarboxylation of beta-keto acids during analysis. Retrieved from

  • Honeywell Research Chemicals. (n.d.). Water determination in aldehydes and ketones.[1][4][6] Retrieved from

  • Metrohm AG. (2021). Side reactions in Karl Fischer titration: Aldehydes and Ketones.[1][4][6] Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Product Sheet. Retrieved from

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids.[5][7][8][9][10][11] Retrieved from

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Topic: Removal of unreacted starting material (Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate) from reaction mixtures. Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted starting material (Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate) from reaction mixtures. Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Chemical Challenge

You are likely encountering difficulty removing Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (hereafter referred to as E-3,5-D ) from your reaction mixture.

The Core Problem: E-3,5-D exists in a dynamic equilibrium between its diketo form (ethyl 3,5-dioxocyclohexanecarboxylate) and its enol form (ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate). This tautomerism creates two distinct purification challenges:

  • Chromatographic Streaking: The acidic enol proton interacts strongly with silica gel, causing peak tailing that co-elutes with your product.

  • Solubility Ambiguity: It is moderately polar, often tracking with polar products in standard organic washes.

The Solution: The most effective removal strategy leverages the acidity of the vinylogous acid system (pKa ~5.2). Unlike standard esters (pKa ~25), E-3,5-D can be deprotonated by mild bases, rendering it water-soluble while your neutral product remains in the organic phase.

Primary Protocol: Acid-Base Extraction (The "Golden Path")

Use this method if your product is neutral (e.g., amides, protected amines, non-acidic heterocycles).

The Mechanism

The cyclic


-dicarbonyl system in E-3,5-D is significantly more acidic than linear 

-keto esters due to the fixed geometry which favors enolization. By adjusting the pH of the aqueous workup to pH > 8 , E-3,5-D converts to its highly water-soluble enolate salt.

ExtractionLogic Mix Crude Reaction Mixture (Org + SM + Product) Base Add 10% Na2CO3 (aq) Mix->Base Wash Sep Phase Separation Base->Sep Org Organic Phase (Contains Product) Sep->Org Neutral Product Aq Aqueous Phase (Contains SM Enolate) Sep->Aq Deprotonated SM

Figure 1: Logic flow for the selective deprotonation and sequestration of E-3,5-D.

Step-by-Step Methodology
  • Dilution: Dilute your reaction mixture with a non-water-miscible solvent (DCM or Ethyl Acetate).

    • Recommendation: Use Ethyl Acetate (EtOAc) if possible, as it separates cleaner from carbonate solutions than DCM.

  • The Base Wash: Wash the organic layer with 10% w/v Aqueous Sodium Carbonate (

    
    ) .
    
    • Volume: Use 1:1 volume ratio relative to the organic phase.

    • Repetition: Perform this wash 2 times .

    • Observation: Gas evolution (

      
      ) may occur if residual acid is present. Vent the funnel frequently.
      
  • Validation (TLC): Spot the organic layer against the starting material. The E-3,5-D spot should be absent.

    • Troubleshooting: If E-3,5-D remains, switch to 1M NaOH (cold), but only if your product is stable to strong base.

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual base and dry the organic phase.

  • Drying: Dry over

    
     and concentrate.
    

Secondary Protocol: Buffered Chromatography

Use this method if your product is acidic (preventing base extraction) or if the extraction failed to remove trace amounts.

The Issue: Silica Interaction

On standard silica, E-3,5-D acts as a Lewis base donor and a Brønsted acid. This causes it to smear across the column, contaminating fractions. You must suppress the ionization of the silanols and the E-3,5-D enol.

Mobile Phase Formulation
ComponentStandard MixBuffered Mix (Recommended)Function
Non-Polar Hexanes / HeptaneHexanesBulk solvent
Polar Ethyl AcetateEthyl AcetateElution strength
Modifier None1% Acetic Acid Suppresses ionization; sharpens peaks
Step-by-Step Methodology
  • Column Preparation: Pre-flush the silica column with 2 column volumes (CV) of the Buffered Mix (e.g., 20% EtOAc in Hexanes + 1% AcOH).

  • Loading: Dissolve the crude residue in a minimum volume of DCM.

    • Critical: Do not use pure EtOAc for loading; it may cause band broadening immediately.

  • Elution: Run the gradient. E-3,5-D will elute as a sharp, defined band rather than a streak.

    • Note: E-3,5-D usually elutes later than non-polar products when acid is present.

  • Post-Run: Co-evaporate the collected fractions with Toluene or Heptane to azeotrope off the acetic acid.

Troubleshooting & FAQs

Q1: The aqueous layer turned deep red/purple during extraction. Is my product decomposing?

A: Likely not. This is a classic Ferric Enolate Test reaction.

  • Cause: Cyclic

    
    -dicarbonyls are potent chelators. If your water source, glassware, or reagents have trace Iron (Fe³⁺), E-3,5-D forms a deeply colored complex.
    
  • Action: Ignore the color. It confirms the starting material is moving into the aqueous phase.

Q2: I formed a terrible emulsion during the Carbonate wash.

A: The enolate salt acts as a surfactant.

  • Immediate Fix: Add solid NaCl to the separatory funnel until the aqueous layer is saturated. This increases ionic strength and forces phase separation.

  • Alternative: Filter the biphasic mixture through a pad of Celite to break the surface tension.

Q3: My product is also an acid (pKa ~5). How do I separate it?

A: Acid-base extraction will fail here. You must use Reverse Phase (C18) Chromatography .

  • Strategy: At pH 2 (0.1% TFA in water/MeCN), both compounds are protonated. However, E-3,5-D is significantly less lipophilic than most drug-like aromatic acids.

  • Gradient: Start at 5% MeCN. E-3,5-D will elute early (near the solvent front).

Q4: Can I chemically scavenge the E-3,5-D?

A: Yes, but it is destructive.

  • Reagent: 4-Dimethylaminobenzaldehyde (in presence of catalytic acid/piperidine).

  • Mechanism: Knoevenagel condensation.

  • Result: The E-3,5-D converts to a highly colored, highly lipophilic benzylidene derivative that is easily separated by chromatography (shifts Rf significantly). Only use this if you have <5% impurity remaining.

Decision Matrix (Visual Guide)

DecisionTree Start Start: Impurity E-3,5-D Present Q1 Is your Product Acidic? Start->Q1 PathA NO (Neutral/Basic) Q1->PathA PathB YES Q1->PathB ActionA Perform Carbonate Wash (Protocol Section 2) PathA->ActionA ActionB Is Product UV Active? PathB->ActionB ActionC Buffered Silica Column (Protocol Section 3) ActionB->ActionC Different Rf ActionD Reverse Phase (C18) Gradient Elution ActionB->ActionD Similar Rf

Figure 2: Decision matrix for selecting the appropriate purification workflow.

References

  • Acidity of Cyclic

    
    -Dicarbonyls: 
    
    • G. Schwarzenbach, K. Lutz, "The acidity of the enols of 1,3-diketones," Helvetica Chimica Acta, Vol. 23, 1940. (Establishes pKa of cyclic 1,3-diones ~5.2).
    • Source:

  • Tautomerism of Dihydroresorcinol Derivatives

    • Structure and reactivity of 1,3-cyclohexanedione derivatives.[1]

    • Source:

  • Chromatographic Buffering Techniques

    • Reich, H. J., "Chromatography Tips and Tricks," University of Wisconsin-Madison. (Standard reference for buffering silica with acetic acid).
    • Source:

  • Purific

    
    -Keto Esters: 
    
    • Taber, D. F., et al., "Synthesis of -Keto Esters," Journal of Organic Chemistry.
    • Source:

Sources

Troubleshooting

Technical Support Center: Enantioselective Transformations of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Introduction: The Substrate Profile Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate exists in a dynamic equilibrium between its keto-form (ethyl 3,5-dioxocyclohexanecarboxylate) and its enol-form. In asymmetric synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Substrate Profile

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate exists in a dynamic equilibrium between its keto-form (ethyl 3,5-dioxocyclohexanecarboxylate) and its enol-form. In asymmetric synthesis, it functions primarily as a prochiral nucleophile (Michael donor) or a substrate for multicomponent condensation (Hantzsch synthesis) .

Because of the additional ester moiety on the ring compared to simple dimedone, this substrate exhibits higher acidity (


) and increased steric bulk. These factors often lead to two primary failure modes in asymmetric catalysis:
  • High Background Reaction: The uncatalyzed racemic pathway competes effectively with the catalyzed pathway due to the substrate's high innate nucleophilicity.

  • Tautomeric Ambiguity: Inconsistent enolization patterns can disrupt the hydrogen-bonding networks required for high stereocontrol.

This guide addresses these specific challenges using field-proven optimization strategies.

Module 1: Troubleshooting Low Enantioselectivity (ee%)

Diagnostic Workflow

Use the following logic flow to identify the root cause of low enantiomeric excess (ee).

Troubleshooting_EE Start ISSUE: Low ee% (<80%) Check_Background Step 1: Check Background Reaction (Run rxn without catalyst) Start->Check_Background Background_High Background Rxn is Fast (>10% conv) Check_Background->Background_High Background_Low Background Rxn is Slow (<2% conv) Check_Background->Background_Low Temp_Control Action: Lower Temp (-20°C to -78°C) Dilute Concentration Background_High->Temp_Control Check_Water Step 2: Check Water Content (Is solvent anhydrous?) Background_Low->Check_Water Wet_Solvent Solvent is Wet Check_Water->Wet_Solvent Dry_Solvent Solvent is Dry Check_Water->Dry_Solvent Drying_Action Action: Add 4Å MS Use Freshly Distilled Solvent Wet_Solvent->Drying_Action Check_Cat_Agg Step 3: Check Catalyst Aggregation (Non-linear effect study) Dry_Solvent->Check_Cat_Agg

Figure 1: Decision tree for diagnosing low enantioselectivity in organocatalytic reactions.

FAQ: Specific Issues & Solutions

Q1: I am observing a "racemic plateau" where ee% drops significantly after 50% conversion. Why? Diagnosis: This indicates product inhibition or retro-Michael reaction . The product might be acting as a competitive H-bond donor, disrupting the catalyst-substrate complex. Alternatively, if the reaction is reversible, the thermodynamic product (often racemic) accumulates over time. Corrective Action:

  • Stop Early: Quench the reaction at 60-70% conversion to preserve optical purity.

  • Temperature: Lower the temperature to suppress the reverse reaction (

    
    ).
    
  • Additives: Add 4Å Molecular Sieves (MS). In many thiourea-catalyzed reactions, MS prevent catalyst aggregation and sequester water that promotes the racemic pathway.

Q2: The reaction works for simple dimedone but fails for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate. Why? Diagnosis: The ester group at the C1 position introduces electronic deactivation and steric clash . The ester makes the enol more acidic, increasing the rate of the uncatalyzed background reaction with electrophiles (like nitroalkenes). Corrective Action:

  • Catalyst Switch: Move from simple bifunctional thioureas (e.g., Takemoto's catalyst) to Squaramides . Squaramides possess a wider bite angle and stronger H-bond donation capability, which is necessary to bind the sterically more demanding ester-substituted substrate effectively [1].

  • Concentration: Run the reaction at high dilution (0.05 M or lower) to favor the intramolecular assembly of the catalyst-substrate complex over the intermolecular bimolecular background reaction.

Module 2: Protocol for Asymmetric Michael Addition

Target Reaction: Addition to trans-


-nitrostyrene.[1]
Goal:  Creation of a chiral quaternary center or tertiary center with high ee.
Optimized Experimental Workflow
ParameterStandard ConditionOptimized Condition (High ee)Rationale
Solvent DCM or THFToluene or Xylenes Non-polar solvents maximize H-bond strength between catalyst and substrate.
Concentration 0.5 M0.1 M - 0.05 M Suppression of non-selective background reaction.
Temperature RT (25°C)-20°C to 0°C Kinetic control favors the lower-energy transition state (catalyzed).
Catalyst Thiourea (10 mol%)Squaramide (5-10 mol%) Stronger dual-activation mode for bulky nucleophiles.
Additive NoneAcid Co-catalyst (e.g., Benzoic Acid) Occasionally helps in proton transfer steps, accelerating the catalytic cycle without increasing background.
Step-by-Step Protocol
  • Preparation: Flame-dry a 10 mL round-bottom flask under Argon.

  • Charging: Add Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (1.0 equiv) and the Chiral Squaramide Catalyst (0.05 equiv).

  • Solvent: Add anhydrous Toluene to reach 0.1 M concentration.

  • Equilibration: Stir for 15 minutes at room temperature to allow the catalyst to coordinate with the enol form. Note: The solution should be homogeneous.

  • Cooling: Cool the mixture to -20°C using a cryocooler or acetone/dry ice bath.

  • Addition: Add the Nitroalkene (1.2 equiv) slowly (dropwise if liquid, or in one portion if solid).

  • Monitoring: Monitor by HPLC (Chiralpak IA or IC column). Do not rely solely on TLC as it does not show ee.

  • Quench: Once conversion halts or reaches >90%, quench immediately with 1N HCl (aq) to freeze the stereochemistry.

Module 3: Enantioselective Hantzsch Synthesis

Context: Synthesis of Polyhydroquinolines. Challenge: This is a multicomponent reaction (Aldehyde + Dicarbonyl + Ester + Ammonia). The challenge is controlling the stereochemistry of the dihydropyridine ring formation.

Q3: My Hantzsch product is nearly racemic. Is the catalyst inactive? Diagnosis: In Hantzsch reactions, the intermediate Knoevenagel adduct (formed from aldehyde + dicarbonyl) is often achiral. The stereodetermining step is the Michael addition of the enamine. If the reaction temperature is too high (reflux), the thermal racemic pathway dominates. Corrective Action:

  • Switch to Chiral Phosphoric Acids (CPAs): Use BINOL-derived phosphoric acids (TRIP or STRIP) rather than thioureas. CPAs are superior for activating imines/enamines in Hantzsch syntheses [2].

  • Stepwise Approach: Instead of a one-pot mix, pre-form the enamine (from ethyl acetoacetate + ammonium acetate) and the Knoevenagel adduct (from aldehyde + Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate). React these two intermediates at low temperature (0°C) with the catalyst.

Catalytic Cycle Visualization

Hantzsch_Mechanism Substrate Ethyl 3-hydroxy- 5-oxocyclohex-3- enecarboxylate Intermediate Knoevenagel Adduct (Achiral Acceptor) Substrate->Intermediate Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate TS H-Bonded Transition State (Stereodetermining Step) Intermediate->TS Activated by CPA CPA Chiral Phosphoric Acid (CPA) CPA->TS Coordination Enamine Enamine (Nucleophile) Enamine->TS Attack Product Chiral Polyhydroquinoline (High ee) TS->Product

Figure 2: Mechanistic flow for the Chiral Phosphoric Acid (CPA) catalyzed Hantzsch synthesis.

Module 4: Solubility & Handling

Issue: The compound is a solid with limited solubility in non-polar solvents (Hexane, Toluene) at low temperatures, which contradicts the requirement for non-polar solvents in H-bonding catalysis.

Solution: The "Co-Solvent Tuning" Method

  • Primary Solvent: Toluene (for stereocontrol).

  • Co-Solvent:

    
     or 
    
    
    
    (Chloroform).
    • Protocol: Dissolve the substrate in the minimum amount of

      
       first, then dilute with Toluene. Ensure the final ratio is at least 4:1 (Toluene:Chloroform).
      
    • Warning: Avoid Methanol or DMSO; these are competitive H-bond acceptors and will kill the enantioselectivity immediately.

References

  • Evaluation of Squaramide Catalysts: Storer, R. I., et al. "Squaramides: Physical Properties, Synthesis and Applications." Chemical Society Reviews, 2011.

  • Hantzsch Synthesis Optimization: Evans, C. G., & Gestwicki, J. E.[2] "Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines." Organic Letters, 2009.[2]

  • General Mechanism of Thiourea Catalysis: Takemoto, Y. "Recognition and Activation by Ureas and Thioureas: Stereoselective Reactions Using Ureas and Thioureas as Hydrogen-Bonding Donors." Organic & Biomolecular Chemistry, 2005.

  • Substrate Data: PubChem Compound Summary for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate.

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate from Hagemann's ester

Technical Comparison Guide: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate vs. Hagemann's Ester Executive Summary In the synthesis of resorcinol derivatives, steroids, and polycyclic natural products, distinguishing betw...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate vs. Hagemann's Ester

Executive Summary

In the synthesis of resorcinol derivatives, steroids, and polycyclic natural products, distinguishing between Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (hereafter referred to as EHOC ) and Hagemann’s Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) is a critical quality control checkpoint.

While both are cyclic


-keto ester derivatives used as annulation precursors, they possess distinct carbon skeletons and oxidation states. The primary differentiator is the C2-methyl group  present in Hagemann's Ester but absent in EHOC, and the 1,3,5-oxygenation pattern  of EHOC compared to the 1,2,4-pattern of Hagemann's Ester. This guide outlines the structural divergence, spectroscopic identification, and functional reactivity of these two building blocks.

Structural & Mechanistic Divergence

To accurately distinguish these compounds, one must understand their tautomeric behavior and substitution patterns.

The Structural Mismatch
FeatureEHOC (Target) Hagemann's Ester
IUPAC Name Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylateEthyl 2-methyl-4-oxocyclohex-2-enecarboxylate
CAS Number 88805-65-6481-34-5
Formula


Molecular Weight 184.19 g/mol 182.22 g/mol
Core Skeleton Non-methylated cyclohexaneC2-Methylated cyclohexane
Oxygenation 1,3,5-pattern (Resorcinol-like)1,4-pattern (Enone system)
Key Tautomer Exists in equilibrium with Ethyl 3,5-dioxocyclohexanecarboxylate Predominantly exists as the conjugated enone
Tautomeric Dynamics
  • EHOC: This molecule is effectively a stable enol tautomer of a cyclic

    
    -diketone. The "3-hydroxy-3-ene" motif is stabilized by internal hydrogen bonding and conjugation with the C5-ketone. In solution, it equilibrates with the diketo-form, making NMR signals solvent-dependent (e.g., 
    
    
    
    vs. DMSO-
    
    
    ).
  • Hagemann's Ester: This is a conjugated enone. While it can enolize, the equilibrium heavily favors the enone form due to the stability of the

    
    -unsaturated system with the methyl group.
    

Analytical Differentiation (The "Meat")

The following spectroscopic markers are the definitive method for distinguishing the two compounds.

Mass Spectrometry (MS)
  • Differentiation: The Mass difference is 2 Da , but the oxygen count is the real tell.

  • EHOC: m/z 184

    
    . High-resolution MS will confirm 
    
    
    
    .
  • Hagemann's: m/z 182

    
    . High-resolution MS will confirm 
    
    
    
    .
Nuclear Magnetic Resonance ( -NMR)

This is the most reliable method. The presence of the methyl singlet is the "smoking gun."

Region (ppm)EHOC (Target) Hagemann's Ester Interpretation
1.8 – 2.0 Absent Singlet (3H) The C2-Methyl group in Hagemann's is diagnostic.
5.0 – 6.5 Singlet (~5.9 ppm) Absent / Different EHOC shows a vinyl proton at C4 (or C2 depending on numbering) often as a sharp singlet due to symmetry in the enol form. Hagemann's vinyl proton is at C3.
10.0 – 12.0 Broad Singlet (1H) Absent EHOC shows a distinct enolic -OH signal (exchangeable with

).
Infrared Spectroscopy (FT-IR)
  • EHOC: Shows a broad, intense band at 3200–3400 cm⁻¹ (Enolic -OH) and split carbonyl peaks (Ester + Ketone).

  • Hagemann's: Lacks the intense -OH stretch. Shows sharp carbonyl bands at 1715 cm⁻¹ (saturated ketone) and 1660 cm⁻¹ (conjugated ester/enone).

Visualizing the Workflow

The following diagram illustrates the logical decision tree for identifying the correct reagent.

IdentificationProtocol Start Unknown Sample (Cyclic Beta-Keto Ester) MS_Check Step 1: Mass Spectrometry (Molecular Ion Check) Start->MS_Check Branch_184 m/z = 184 (O4) MS_Check->Branch_184 Target Mass Branch_182 m/z = 182 (O3) MS_Check->Branch_182 Hagemann Mass NMR_Check Step 2: 1H-NMR Analysis (Solvent: CDCl3) Branch_184->NMR_Check Result_Hagemann CONFIRMED: Hagemann's Ester (C10H14O3) Branch_182->Result_Hagemann Methyl_Signal Signal at 1.9 ppm? (Methyl Singlet) NMR_Check->Methyl_Signal Methyl_Signal->Result_Hagemann Yes Enolic_OH Broad Peak >10 ppm? (Enolic OH) Methyl_Signal->Enolic_OH No Result_EHOC CONFIRMED: EHOC (C9H12O4) Enolic_OH->Result_EHOC Yes

Caption: Logical decision tree for distinguishing EHOC from Hagemann's Ester using MS and NMR markers.

Experimental Protocol: The "Methyl-Enol" Discrimination

Objective: To definitively classify an unknown sample as either EHOC or Hagemann's Ester using standard analytical equipment.

Reagents:

  • Unknown Sample (~10 mg)

  • Chloroform-d (

    
    ) (99.8% D)
    
  • NMR Tube (5 mm)

Methodology:

  • Sample Preparation: Dissolve 10 mg of the unknown sample in 0.6 mL of

    
    . Ensure complete dissolution; if the sample is cloudy, filter through a cotton plug.
    
  • Acquisition: Acquire a standard proton (

    
    ) spectrum with at least 16 scans to resolve small coupling constants.
    
  • Data Processing: Phase and baseline correct the spectrum. Reference the residual

    
     peak to 7.26 ppm.
    
  • Analysis Zone 1 (The Methyl Region):

    • Zoom into 1.5 – 2.5 ppm .

    • Observation: Look for a sharp singlet integrating to 3 protons around 1.95 ppm .

  • Analysis Zone 2 (The Enolic Region):

    • Zoom into 10.0 – 12.5 ppm .

    • Observation: Look for a broad, exchangeable singlet integrating to ~1 proton.

  • Validation (Optional): Add 1 drop of

    
     to the tube, shake, and re-acquire. The peak at >10 ppm should disappear for EHOC.
    

Functional Reactivity: Why It Matters

Choosing the wrong ester can derail synthesis due to their divergent reactivity profiles.

  • Aromatization Pathway:

    • EHOC: Upon treatment with oxidizing agents (e.g.,

      
       or DDQ) or under acidic conditions, EHOC readily aromatizes to form Ethyl 3,5-dihydroxybenzoate  (a resorcinol derivative).
      
    • Hagemann's Ester: Aromatization is more complex due to the C2-methyl group blocking simple tautomerization. It typically yields Ethyl 3-methyl-5-hydroxybenzoate or requires decarboxylation/migration steps to achieve aromaticity.

  • Michael Addition:

    • Hagemann's Ester: The

      
      -position (C3) is activated for alkylation, but the steric bulk of the methyl group at C2 directs nucleophilic attacks differently compared to the unhindered C2/C4 positions in EHOC.
      

References

  • Sigma-Aldrich. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Product Sheet. CAS 88805-65-6.[1][2][3][4][5] Link

  • PubChem. Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (Compound Summary). CID 12683885. Link

  • PubChem. Hagemann's Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate).[6] CID 16099663.[7] Link

  • ChemicalBook. Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate Properties and Spectra. Link

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. (Contextual reference for Hagemann's ester utility in steroid synthesis). Link

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Topic: Mass Spectrometry Fragmentation Patterns of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth technical comparison of the mass...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical comparison of the mass spectrometry (MS) behaviors of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6). As a cyclic


-dicarbonyl derivative, this molecule exhibits complex tautomeric equilibria that significantly influence its fragmentation pathways.

We compare two primary ionization modalities: Electron Ionization (EI) and Electrospray Ionization (ESI) . This analysis is critical for researchers in drug discovery using dihydroresorcinol scaffolds, as misinterpretation of the keto-enol tautomers often leads to incorrect structural assignments.

Structural Context & Tautomerism

Before analyzing the spectra, one must understand the analyte's dynamic structure. In the gas phase and polar solvents, the molecule exists in equilibrium between the diketo form and the stabilized enol form.

  • Diketo Form: Ethyl 3,5-dioxocyclohexanecarboxylate.

  • Enol Form: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (Stabilized by intramolecular H-bonding).

Impact on MS:

  • EI (Hard Ionization): The radical cation (

    
    ) often originates from the enol form due to its lower ionization energy, triggering Retro-Diels-Alder (RDA) reactions.
    
  • ESI (Soft Ionization): The acidic proton at the C4 position (between carbonyls) makes this analyte highly amenable to Negative Mode (

    
    ), a feature often overlooked in standard positive-mode screens.
    

Comparative Analysis: EI vs. ESI Performance

A. Electron Ionization (EI) - 70 eV

Objective: Structural Elucidation & Fingerprinting.[1]

Under 70 eV electron impact, the molecule (


 Da) undergoes extensive fragmentation. The molecular ion (

) is typically weak. The fragmentation is dominated by ring-opening mechanisms.

Key Fragmentation Pathways:

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexenone ring (enol form) undergoes a retro-[4+2] cycloaddition. This is the diagnostic cleavage for this class of compounds.

  • McLafferty Rearrangement: The ethyl ester side chain facilitates a characteristic rearrangement, losing ethylene (

    
    , 28 Da).
    
  • 
    -Cleavage:  Loss of the ethoxy radical (
    
    
    
    , 45 Da) from the ester.

Table 1: Key EI Fragment Ions (Theoretical & Observed)

m/z (Da)Ion IdentityMechanismRelative Abundance (Est.)
184

Molecular Ion (Enol)Low (<10%)
156

McLafferty Rearrangement (Ester)Medium
139


-Cleavage (Loss of Ethoxy)
High
138

Ethanol EliminationHigh
128

RDA Product (Ring Split)Diagnostic
111

Aromatization/DehydrationMedium
B. Electrospray Ionization (ESI) - LC/MS

Objective: Quantitation & Molecular Weight Confirmation.

ESI provides a softer approach, preserving the molecular integrity. Due to the


-dicarbonyl nature, the molecule is "amphoteric" in the MS context—ionizable in both polarities, but with distinct sensitivity differences.
  • Positive Mode (+ESI): Forms

    
     and sodium adducts 
    
    
    
    . Often suffers from lower sensitivity due to poor proton affinity of the enol oxygen compared to amines.
  • Negative Mode (-ESI): Superior Sensitivity. The proton at C4 is highly acidic (

    
    ). Deprotonation yields a resonance-stabilized enolate anion 
    
    
    
    .

Table 2: ESI Performance Comparison

ParameterPositive Mode (+ESI)Negative Mode (-ESI)
Primary Ion


Adducts


(Rare)
Sensitivity ModerateHigh (Recommended)
Fragmentation Minimal (Water loss:

)
Minimal (Very stable)

Mechanistic Visualization

Diagram 1: EI Fragmentation Pathway

This diagram illustrates the competing pathways of RDA and Ester rearrangement under high-energy impact.

Fragmentation Parent Molecular Ion (Enol) m/z 184 RDA_Prod RDA Product (Diene/Ene Split) m/z 128 Parent->RDA_Prod - C3H4O (Retro-Diels-Alder) McLafferty McLafferty Rearr. (Loss of C2H4) m/z 156 Parent->McLafferty - 28 Da (Ethylene) Alpha Alpha Cleavage (Loss of OEt) m/z 139 Parent->Alpha - 45 Da (OEt Radical) Aromatization Aromatization (Loss of H2O/H2) m/z 110-112 Parent->Aromatization Dehydration McLafferty->Aromatization

Caption: Figure 1. Proposed EI fragmentation pathways showing the competition between ring cleavage (RDA) and side-chain elimination.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this validated workflow. This protocol is designed to minimize in-source fragmentation for ESI and maximize structural ions for EI.

Materials
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.

  • Solvent B: LC-MS Grade Acetonitrile (ACN).

  • Standard: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (>97% purity).

Workflow Step-by-Step
  • Stock Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Methanol (Note: Avoid protic solvents if studying H/D exchange, but MeOH is standard for solubility).

    • Concentration: 1 mg/mL (1000 ppm).

  • ESI-MS Direct Infusion (Optimization):

    • Dilution: Dilute stock 1:100 in 50:50 Water:ACN (Final: 10 ppm).

    • Flow Rate: 10

      
      L/min via syringe pump.
      
    • Polarity Check: Run full scan (m/z 50–500) in both Pos and Neg modes.

    • Validation Criteria: The Negative Mode signal intensity for m/z 183 should be

      
       higher than Positive Mode m/z 185. If not, check pH (ensure pH > 4 for negative mode stability).
      
  • GC-MS (EI) Setup:

    • Inlet Temp: 250°C.

    • Column: DB-5ms or equivalent (non-polar).

    • Temp Program: Hold 60°C for 1 min, Ramp 15°C/min to 280°C.

    • Validation Criteria: Peak tailing indicates interaction with active sites (silanols). If tailing factor > 1.5, derivatization (TMS) is required to mask the enol -OH.

Diagram 2: Analytical Decision Workflow

Workflow Sample Sample (Ethyl 3-hydroxy...) Goal Goal? Sample->Goal Quant Quantitation (Sensitivity) Goal->Quant Trace Analysis Struct Structure ID (Fingerprint) Goal->Struct Unknown ID ESI_Neg ESI Negative Mode (m/z 183) Quant->ESI_Neg EI_Hard EI (70eV) (RDA Fragments) Struct->EI_Hard

Caption: Figure 2. Decision matrix for selecting ionization mode based on analytical requirements.

References

  • NIST Mass Spectrometry Data Center. (2023).

    
    -Keto Esters. NIST Chemistry WebBook, SRD 69. [Link]
    
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (3rd ed.). Springer. (Chapter 6: Fragmentation of Organic Ions / Retro-Diels-Alder Reactions).
  • Kaltashov, I. A., & Eyles, S. J. (2012). Mass Spectrometry in Biophysics: Conformation and Dynamics of Biomolecules. Wiley. (Discussion on ESI Negative Mode sensitivity for acidic protons).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Classic reference for McLafferty rearrangement and alpha-cleavage rules).

Sources

Validation

HPLC method development for purity assay of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

An Expert's Comparative Guide to HPLC Method Development for the Purity Assay of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliab...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to HPLC Method Development for the Purity Assay of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity determination of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our final method in established regulatory and scientific principles. This guide is designed for researchers, analytical scientists, and drug development professionals who require a scientifically sound, stability-indicating purity assay.

The Analytical Challenge: Understanding the Analyte

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a functionalized cyclic β-keto ester. Before any method development can begin, a thorough understanding of its physicochemical properties is paramount. These properties dictate our starting conditions and help us anticipate potential chromatographic challenges.

The most significant characteristic of this molecule is its propensity for keto-enol tautomerism. The equilibrium between the ketone and the conjugated enol form can lead to significant chromatographic issues, such as broad, split, or tailing peaks, if not properly controlled.[1][2][3] The primary objective of this method development is to establish conditions that favor a single tautomeric form or ensure rapid interconversion, resulting in a single, sharp chromatographic peak.

Caption: Keto-Enol tautomerism of the target analyte.

Table 1: Physicochemical Properties of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

PropertyValue / ObservationSourceImplication for HPLC Method Development
Molecular FormulaC₉H₁₂O₄[4]Provides the basis for molecular weight.
Molecular Weight184.19 g/mol [4]Essential for preparing solutions of known concentration.
Calculated XLogP30.1[5]Indicates a relatively polar compound, suggesting a reversed-phase method with a higher aqueous mobile phase composition.
UV AbsorbanceThe conjugated enone system is a strong chromophore.InferredUV detection is a suitable and robust detection method. A PDA detector will allow for the determination of λmax and peak purity.
pKaNot readily available.The hydroxyl group is weakly acidic. pH control of the mobile phase will be critical to ensure a consistent state of ionization and manage tautomerism.

A Systematic Workflow for Method Development

A structured, logical workflow is essential to developing a method efficiently. The process begins with broad screening and progressively narrows the experimental space until optimal conditions are achieved. This workflow ensures that the final method is not just functional, but robust and well-understood.

Caption: Systematic workflow for HPLC purity method development.

Part 1: Initial Method Screening - A Comparative Approach

The goal of the screening phase is to find a promising set of starting conditions. We will compare different stationary and mobile phases to identify the combination that provides the best initial peak shape and retention for the target analyte.

Experimental Protocol: Column and Mobile Phase Screening
  • Analyte Preparation: Prepare a 0.5 mg/mL solution of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate in a 50:50 mixture of water and acetonitrile.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Screening Conditions:

    • Columns:

      • Alternative A: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The workhorse of reversed-phase chromatography.

      • Alternative B: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The embedded polar group can improve peak shape for polar analytes and offer different selectivity.

    • Mobile Phases (Generic Gradient):

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B (Comparison 1): Acetonitrile.

      • Solvent B (Comparison 2): Methanol.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: PDA scan from 200-400 nm.

Results and Discussion of Screening

Table 2: Comparison of Initial Screening Conditions

Column TypeOrganic ModifierObserved Retention Time (RT)Peak Shape (Tailing Factor, Tƒ)Rationale and Next Steps
Standard C18Acetonitrile~4.5 minPoor (Tƒ > 2.0, broad)The standard C18 provides some retention, but the poor peak shape suggests strong secondary interactions or unresolved tautomers. The low pH from formic acid is a good start but may not be optimal.
Standard C18Methanol~5.2 minPoor (Tƒ > 2.2, very broad)Methanol, being a protic solvent, can interact differently but appears to worsen the peak shape in this initial screen, suggesting it may not be ideal for controlling tautomerism.
Polar-Embedded C18 Acetonitrile ~4.8 min Improved (Tƒ ≈ 1.5) Winner: The polar-embedded phase shows a significant improvement in peak shape. This is likely due to reduced silanol interactions and better hydration of the stationary phase, which is beneficial for this polar analyte. This combination is selected for optimization.
Polar-Embedded C18Methanol~5.5 minModerate (Tƒ ≈ 1.8)Better than the standard C18 but not as good as the acetonitrile combination.

Based on the screening, the Polar-Embedded C18 column with an Acetonitrile/Water mobile phase provides the most promising starting point. The peak shape is significantly better, indicating better management of the underlying chemical equilibria. From the PDA data, a maximum absorbance (λmax) was observed at approximately 245 nm , which will be used for all subsequent experiments.

Part 2: Method Optimization and Forced Degradation

With a good column and mobile phase system selected, the next step is to optimize the separation to ensure it can resolve the main analyte peak from any potential process impurities or degradation products. This is achieved by fine-tuning the mobile phase and running forced degradation studies.

Experimental Protocol: Optimization and Stability-Indicating Assessment
  • Mobile Phase pH Optimization: The initial use of formic acid (pH ~2.7) was a generic starting point. To gain better control and improve peak shape further, we will replace it with a buffered mobile phase.

    • Mobile Phase A Comparison:

      • Condition 1: 20 mM Potassium Phosphate, pH adjusted to 3.0.

      • Condition 2: 20 mM Potassium Phosphate, pH adjusted to 6.0.

    • Rationale: Testing pH below and near the likely pKa of the enol provides insight into controlling ionization. A lower pH typically ensures the analyte is in a neutral form, leading to better retention and peak shape in reversed-phase chromatography.[6]

  • Gradient Optimization: The generic gradient will be optimized to ensure adequate separation of any impurities that elute close to the main peak. A shallower gradient around the elution time of the analyte will be explored.

  • Forced Degradation: As per ICH guidelines, stress testing is performed to demonstrate the stability-indicating nature of the method.[7] A solution of the analyte (0.5 mg/mL) is subjected to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Exposed to UV/Vis light (ICH Q1B) for 7 days.

Results of Optimization

The study found that the mobile phase buffered at pH 3.0 provided a significantly sharper and more symmetrical peak (Tƒ ≈ 1.1) compared to pH 6.0. This confirms that suppressing the ionization of the enolic proton is critical. The optimized gradient resolved several small degradation peaks, particularly in the acid and base-stressed samples, proving the method is stability-indicating.

Part 3: The Final Recommended Method

This section provides the complete, optimized, and validated protocol for the purity assay of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate.

Final Optimized HPLC Method Parameters
ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
15.0
17.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 5 µL
Sample Diluent Water/Acetonitrile (80:20)
Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm nylon filter.

    • Mobile Phase B: Use HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh approximately 25 mg of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to obtain a solution of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the Standard Preparation.

  • Chromatographic Procedure:

    • Set up the HPLC system according to the parameters in the table above.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Perform five replicate injections of the Standard Preparation.

    • Inject the Sample Preparation in duplicate.

    • Calculate the purity by area percent, and perform impurity calculations against the main analyte peak from the standard injection.

System Suitability Testing (SST)

To ensure the chromatographic system is performing adequately on any given day, the following SST criteria must be met for the five replicate injections of the reference standard, in accordance with USP <621> principles.[8][9][10]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tƒ) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0%Demonstrates the precision of the injection and detection system.
Theoretical Plates (N) ≥ 5000Indicates the efficiency of the column separation.

Method Validation Principles

While this guide focuses on development, the final step before routine use is formal validation according to ICH Q2(R2) guidelines.[11][12][13] This would involve experimentally demonstrating:

  • Specificity: The ability to resolve the analyte from impurities and degradants, which was proven during the forced degradation study.

  • Linearity & Range: Demonstrating a linear relationship between concentration and peak area over a specified range (e.g., from the reporting threshold to 120% of the nominal concentration).

  • Accuracy: Recovery studies to show how close the measured value is to the true value.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) to demonstrate the method's consistency.

  • Robustness: Intentionally varying method parameters (e.g., pH ±0.2, Temperature ±2 °C) to assess the method's reliability during normal use.

Conclusion

The development of a purity assay for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate presents a unique challenge due to its keto-enol tautomerism. A systematic approach revealed that a polar-embedded C18 column combined with a low-pH phosphate buffer and an acetonitrile gradient provides a robust solution. This method effectively controls the analyte's chemistry on-column to produce a sharp, symmetrical peak. Forced degradation studies confirmed its stability-indicating nature, making it suitable for purity testing in a regulated drug development environment. This comparative guide demonstrates that understanding the analyte's fundamental properties is the key to overcoming chromatographic challenges and developing a scientifically sound analytical method.

References

  • ethyl 3-hydroxyhexanoate, 2305-25-1. The Good Scents Company. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • The Assessment of Impurities for Genotoxic Potential and Subsequent Control in Drug Substance and Drug Product. ResearchGate. [Link]

  • Ethyl 3-oxocyclohexanecarboxylate | C9H14O3. PubChem. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Development and validation of a new HPLC method for the analysis of a novel oral suspension formulation of 50 mg/ml ursodeoxycholic acid for newborns. ResearchGate. [Link]

  • A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Method Development and Validation of Test Method using Reverse Phase High Performance Liquid Chromatography (RP-HPLC): A Comprehensive Review. The Pharmaceutical and Chemical Journal. [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. CORE. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Preprints.org. [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]

  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

Sources

Comparative

Comparative Guide: IR Spectral Analysis of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Executive Summary & Structural Context[1][2][3][4] Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6 / 27513-35-5) is a critical intermediate in the synthesis of resorcinol derivatives and biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6 / 27513-35-5) is a critical intermediate in the synthesis of resorcinol derivatives and biologically active cyclic enones. Its infrared (IR) spectrum is complex due to keto-enol tautomerism . Unlike simple esters, this molecule exists in a dynamic equilibrium between a diketo form (Ethyl 3,5-dioxocyclohexanecarboxylate) and a stabilized enol form (Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate).

This guide compares the spectral signature of the product against its tautomeric extremes and structural analogs, providing a robust framework for identification and purity assessment.

The Tautomeric Challenge

The "characteristic peaks" are not static; they depend heavily on the physical state (solid vs. solution) and solvent polarity.

  • Solid State (KBr/ATR): Predominantly exists in the Enol form due to intermolecular hydrogen bonding and crystal lattice stabilization.

  • Solution (Non-polar, e.g.,

    
    ):  Significant shift toward the Enol form  (intramolecular H-bonding).
    
  • Solution (Polar, e.g., DMSO): May favor the Diketo form or disrupt internal H-bonds.

Experimental Protocol: Acquiring High-Fidelity Data

To ensure reproducible data that distinguishes between tautomers, follow this self-validating protocol.

Method A: Solid State (Preferred for Identification)

Objective: Capture the stabilized enol signature.

  • Technique: KBr Pellet (Transmission) is superior to ATR for this compound.

    • Reasoning: ATR crystals (Diamond/ZnSe) can induce pressure-based polymorphic changes or surface-contact shifts in H-bonded systems. KBr transmission provides a bulk average.

  • Preparation: Mix 1–2 mg of sample with 200 mg dry KBr. Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect scattering.

  • Validation: Check the baseline at 4000 cm⁻¹. If <80% T, regrind.

Method B: Solution State (For Tautomeric Ratio Analysis)

Objective: Assess the keto/enol equilibrium.

  • Solvent: Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ). Avoid alcohols (EtOH) as they interfere with the OH region.
  • Concentration: 0.1 M. High concentrations favor intermolecular H-bonding (dimers), shifting the OH peak.

Workflow Visualization

IR_Protocol Sample Sample: Ethyl 3-hydroxy-5-oxo... State Select Physical State Sample->State Solid Solid State (KBr) State->Solid ID & Purity Solution Solution (CHCl3) State->Solution Tautomer Studies Analysis_S Analysis: Enol Dominant Look for: 1600-1650 cm⁻¹ doublet Solid->Analysis_S Analysis_L Analysis: Equilibrium Look for: 1715/1740 cm⁻¹ growth Solution->Analysis_L

Figure 1: Decision matrix for selecting the appropriate IR sampling technique based on analytical goals.

Spectral Comparison & Characteristic Peaks

This section compares the target molecule (Enol form) with its Diketo tautomer and a structural analog (Simple Ester) to isolate unique features.

Comparative Data Table
Functional GroupTarget: Enol Form (Solid/Stabilized)Alternative: Diketo Form (Solution/Minor)Control: Ethyl Cyclohexanecarboxylate (Simple Ester)
O-H Stretch 2500–3200 cm⁻¹ (Broad, diffuse)Chelated EnolAbsentAbsent
Ester C=O 1650–1680 cm⁻¹ Conjugated/H-bonded1735–1745 cm⁻¹ Normal Ester1735–1750 cm⁻¹
Ketone C=O 1600–1640 cm⁻¹ Enolone System1715–1725 cm⁻¹ Ring KetoneAbsent
C=C Stretch 1580–1620 cm⁻¹ Strong, sharpAbsentAbsent
Fingerprint 1200–1300 cm⁻¹ C-O-C (Enol ether character)1150–1250 cm⁻¹ C-O-C (Normal)1150–1200 cm⁻¹
Detailed Peak Analysis
1. The "Enol Band" (1580–1680 cm⁻¹)

This is the fingerprint of the product. Unlike a standard ester (1740 cm⁻¹) or ketone (1715 cm⁻¹), the 3-hydroxy-5-oxo-3-ene system creates a "conjugated chelate."

  • Mechanism: Intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl oxygen locks the molecule in a planar 6-membered ring.

  • Observation: You will see a massive, broad doublet or overlapping set of bands between 1580 and 1680 cm⁻¹.

    • ~1650 cm⁻¹: H-bonded Ester Carbonyl (shifted down by ~90 cm⁻¹).

    • ~1610 cm⁻¹: C=C alkene stretch conjugated with the ketone.

2. The "Chelated Hydroxyl" (2500–3200 cm⁻¹)

Do not look for a sharp peak at 3500 cm⁻¹.

  • Observation: A very broad, shallow absorption extending from 3200 down to 2500 cm⁻¹, often overlapping with C-H stretches. This "diffuse" nature confirms the presence of a strong intramolecular hydrogen bond (Enol).

3. The "Diketo" Contaminant (1715–1745 cm⁻¹)

If you observe sharp, distinct peaks at 1715 cm⁻¹ and 1740 cm⁻¹, your sample has either:

  • Dissolved in a polar solvent that disrupted the H-bond.

  • Degraded or oxidized.

  • Or the sample is primarily in the diketo tautomer (less common in solid state).

Mechanistic Visualization: Tautomeric Shift

Understanding the structural shift is vital for interpreting the spectrum. The IR spectrum is essentially a snapshot of these two states.

Figure 2: The equilibrium shifts toward the Enol form (red) in the solid state, generating the characteristic low-wavenumber carbonyl bands.

Troubleshooting & Quality Control

Scenario 1: "My spectrum shows a strong peak at 1740 cm⁻¹."

  • Diagnosis: Significant presence of the diketo form.

  • Action: If this is a solid sample, the product may be wet or impure. Recrystallize from a non-polar solvent (e.g., Toluene/Hexane) to force the enol lattice.

Scenario 2: "The OH peak is missing."

  • Diagnosis: The OH peak is likely there but extremely broad and flattened due to chelation.

  • Action: Expand the Y-axis (Transmittance) in the 2500–3500 cm⁻¹ region. Look for a "bulge" in the baseline rather than a sharp peak.

References

  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952).[1] The Infrared Absorption Spectra of Cyclic

    
    -Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4073.
    [Link]
    
  • Sloop, J. C., et al. (2021). Structural Studies of

    
    -Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.[2]
    [Link]
    
  • PubChem. (2025).[3][4] Compound Summary: Ethyl 3-oxocyclohexanecarboxylate (Structural Analog Data). [Link]

Sources

Validation

Comparative Reactivity Guide: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate vs. Acyclic β-Keto Esters

Executive Summary In organic synthesis and drug development, the structural framework of -dicarbonyl compounds fundamentally dictates their reactivity, tautomeric equilibrium, and chemoselectivity. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and drug development, the structural framework of


-dicarbonyl compounds fundamentally dictates their reactivity, tautomeric equilibrium, and chemoselectivity. This guide provides an in-depth comparison between Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate  (a conformationally locked, cyclic 

-keto ester/1,3-diketone system)[1] and Ethyl acetoacetate (EAA) , the quintessential acyclic

-keto ester[2]. By analyzing their thermodynamic properties and reaction trajectories, researchers can rationally design protocols for chemoselective alkylations and complex multicomponent condensations.

Structural & Thermodynamic Foundations

Conformational Locking and Keto-Enol Tautomerism

The reactivity of


-keto esters is governed by their keto-enol equilibrium.
  • Acyclic Systems (EAA): EAA exists predominantly in the keto form in polar solvents. In neat liquid or non-polar media, it contains only ~15% of the enol tautomer. The enol form is stabilized by a six-membered intramolecular hydrogen bond (cis-enol)[3]. However, the entropic cost of adopting this specific conformation limits overall enolization.

  • Cyclic Systems: Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is conformationally locked. The trans-fixed geometry prevents intramolecular hydrogen bonding[3]. Instead, it avoids the severe dipole-dipole repulsion inherent to its cyclic diketo form by almost exclusively adopting the transoid enol form (>90%), which is highly stabilized by extensive intermolecular hydrogen-bonded networks[3].

Acidity and Enolate Stability

The structural dichotomy profoundly impacts acidity:

  • EAA (Acyclic): Exhibits a pKa of ~11[4]. Deprotonation requires a relatively strong base (e.g., NaOEt) to overcome the stability of the neutral keto ground state[5].

  • Cyclic Ester: Exhibits a heavily depressed pKa of approximately 4.42[1]. This ~10⁶ fold increase in acidity is driven by the relief of dipole repulsion upon deprotonation and the formation of a perfectly planar, highly delocalized cyclic enolate. The ester group at C1 provides additional inductive electron withdrawal, making it significantly more acidic than standard cyclic diketones like dimedone[1].

Reactivity Profiles: Chemoselectivity in Alkylation

Alkylation of ambident enolates presents a classic synthetic challenge. The choice between cyclic and acyclic scaffolds completely alters the regiochemical outcome.

  • C-Alkylation (Acyclic Preference): EAA predominantly undergoes C-alkylation (the classic Acetoacetic Ester Synthesis)[5]. The

    
    
    
    
    
    -carbon is sterically accessible, and the formation of a new C-C bond is thermodynamically favored over a C-O bond.
  • O-Alkylation (Cyclic Preference): The cyclic enolate exhibits a strong propensity for O-alkylation[6]. Causality: C-alkylation of the cyclic system forces the newly substituted carbon to adopt an

    
     geometry, which disrupts the planarity of the conjugated enone system and introduces severe 1,3-diaxial steric clashes and ring strain. O-alkylation, conversely, maintains the stable, planar conjugated cyclohexenone ring[6].
    

G cluster_cyclic Cyclic System (Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate) cluster_acyclic Acyclic System (Ethyl Acetoacetate) C_Keto Keto Form (Minor) C_Enol Transoid Enol (Major, >90%) C_Keto->C_Enol Tautomerization C_Enolate Cyclic Enolate (pKa ~4.4) C_Enol->C_Enolate Base (-H+) C_OAlk O-Alkylation (Kinetic/Thermodynamic) C_Enolate->C_OAlk Electrophile (RX) A_Keto Keto Form (Major, ~85%) A_Enol Cis-Enol (Minor, ~15%) A_Keto->A_Enol Tautomerization A_Enolate Acyclic Enolate (pKa ~11) A_Keto->A_Enolate Base (-H+) A_CAlk C-Alkylation (Thermodynamic) A_Enolate->A_CAlk Electrophile (RX)

Keto-Enol Tautomerism and Enolate Reactivity Pathways (Cyclic vs Acyclic).

Quantitative Data Comparison

Property / MetricEthyl 3-hydroxy-5-oxocyclohex-3-enecarboxylateEthyl Acetoacetate (EAA)
Structure Type Cyclic

-keto ester / 1,3-diketone
Acyclic

-keto ester
Predicted pKa ~4.42[1]~11.0[4]
Dominant Tautomer Transoid Enol (>90%)[3]Keto (~85% in neat liquid)
H-Bonding Mode Intermolecular[3]Intramolecular (Cis-enol)[3]
Primary Alkylation O-Alkylation (Thermodynamic/Kinetic)[6]C-Alkylation (Thermodynamic)[5]
MCR Utilization Knoevenagel bis-nucleophile (Hexahydroquinolines)[7]Enamine precursor (Hantzsch dihydropyridines)[8]

Experimental Protocols (Self-Validating Systems)

Protocol A: C-Alkylation of Acyclic -Keto Esters (Acetoacetic Ester Synthesis)

This protocol leverages the thermodynamic preference for C-alkylation in flexible acyclic systems[5].

  • Enolate Generation: Dissolve 1.0 eq of sodium ethoxide (NaOEt) in anhydrous ethanol under inert atmosphere. Slowly add 1.0 eq of EAA.

    • Validation Check: The solution will become slightly warm. Monitor the pH; it should remain highly alkaline.

  • Electrophilic Addition: Dropwise add 1.1 eq of the primary alkyl halide (e.g., benzyl bromide). Reflux the mixture for 2-4 hours.

  • Reaction Monitoring:

    • Validation Check: The reaction is complete when the pH shifts from alkaline to near-neutral (indicating consumption of the enolate). A white precipitate of NaBr/NaCl will form, serving as a visual indicator of reaction progress.

  • Workup: Filter the sodium halide salt, concentrate the filtrate, and purify via distillation or column chromatography.

Protocol B: Chemoselective O-Alkylation of Cyclic -Keto Esters

To maximize O-alkylation, a polar aprotic solvent and a hard base are utilized to promote charge separation[9].

  • Enolate Generation: Suspend 1.5 eq of anhydrous

    
     in Dimethyl Sulfoxide (DMSO) or DMF. Add 1.0 eq of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate.
    
  • Alkylation: Add 1.2 eq of the electrophile (e.g., epichlorohydrin or alkyl halide) and stir at 35-50 °C for 4 hours[9].

  • Reaction Monitoring (Self-Validation):

    • IR Spectroscopy: Monitor the disappearance of the broad enol -OH stretching band at ~3420 cm⁻¹[9].

    • NMR Spectroscopy: Confirm O-alkylation by the appearance of a downfield doublet/multiplet for the

      
       protons (typically ~3.99 - 4.61 ppm), proving the electrophile attached to the oxygen rather than the C2 carbon[9].
      
  • Workup: Quench with ice water, extract with diethyl ether, wash with brine to remove DMSO, dry over

    
    , and concentrate.
    
Protocol C: Synergistic Multicomponent Condensation (Hexahydroquinoline Synthesis)

This reaction beautifully demonstrates the synergistic use of both cyclic and acyclic


-keto esters in a single pot[7],[10].
  • Reagent Mixing: In a round-bottom flask, combine 1.0 eq of the cyclic ester (or dimedone), 1.0 eq of an aromatic aldehyde, 1.0 eq of EAA, and 1.2 eq of ammonium acetate.

  • Catalysis: Add a mild Lewis/Brønsted acid catalyst (e.g., 10 mol% Boric acid or a sulfonic acid-functionalized ionic liquid)[7],[10].

  • Condensation: Stir the mixture at 50-80 °C (solvent-free or in ethanol) for 15-60 minutes.

    • Validation Check: The cyclic ester rapidly forms a highly electrophilic Knoevenagel adduct with the aldehyde. Simultaneously, EAA reacts with

      
       to form an enamine. The reaction validates itself via the precipitation of the solid polycyclic product from the melt/solution as the cyclization completes[7].
      
  • Isolation: Cool the mixture, wash with water/ethanol, and recrystallize the pure hexahydroquinoline derivative.

Workflow Step1 Step 1: Reagent Mixing Cyclic Ester + Aldehyde + EAA + NH4OAc Step2 Step 2: Catalyst Addition Add Lewis/Bronsted Acid (e.g., B(OH)3) Step1->Step2 Step3 Step 3: Condensation Heat at 50-80°C (Solvent-free or EtOH) Step2->Step3 Step4 Step 4: Knoevenagel Intermediate Formation of highly electrophilic alkene Step3->Step4 In situ (Fast) Step5 Step 5: Michael Addition & Cyclization Enamine attack and ring closure Step4->Step5 Rate Determining Step6 Step 6: Isolation Precipitation & Recrystallization Step5->Step6 Workup

Experimental Workflow for Synergistic Multicomponent Condensation.

References

1.[6] The Alkylation of Cyclic Diketone Thallium(1) Salts. Canadian Journal of Chemistry. 6 2.[9] Investigation of Reaction of Dimedone and Ethyl Acetoacetate with 1,2-Epoxy-3-chloropropane. Russian Journal of Organic Chemistry (via ResearchGate). 9 3.[8] The reaction of arylaldehyde, ethyl acetoacetate, dimedone and ammonium acetate. ResearchGate.8 4.[7] Four-component Cascade Reaction. Organic Chemistry Research. 7 5.[10] Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. SciELO. 10 6.[4] Quadrant II – Notes: Keto-enol tautomerism in Ethyl acetoacetate. Goa University. 4 7.[2] Ethyl acetoacetate. Grokipedia. 2 8.[1] ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate 88805-65-6 wiki. Guidechem. 1 9. ETHYL ACETOACETATE. Ataman Kimya. Link 10.[5] Acetoacetic Ester Synthesis. Chemistry LibreTexts. 5 11.[3] Solvent Effects on Dimedone Keto-Enol Equilibrium. Benchchem. 3

Sources

Comparative

Reference Standards for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate Quality Control

Executive Summary: The Criticality of the Roxadustat Intermediate Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6) is a pivotal intermediate in the synthesis of Roxadustat (FG-4592) , a first-in-class HIF...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the Roxadustat Intermediate

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS: 88805-65-6) is a pivotal intermediate in the synthesis of Roxadustat (FG-4592) , a first-in-class HIF-PH inhibitor for treating anemia in chronic kidney disease.[1][2][3]

For drug development professionals, this molecule presents a unique quality control challenge: Keto-Enol Tautomerism .[1][2][3] The molecule exists in a dynamic equilibrium between its diketo and enol forms, which complicates chromatographic behavior and purity assignment.[3]

This guide defines the strategy for selecting, qualifying, and using reference standards for this intermediate, moving beyond simple "purity" to "fitness for purpose" in a GMP environment.

Comparative Analysis of Reference Standard Grades

In the absence of a dedicated USP/EP monograph for this specific intermediate, researchers must often rely on commercial certified standards or qualify in-house materials.[2][3]

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Primary Standard (Custom/In-House) Option B: Certified Reference Material (CRM) Option C: Reagent Grade (Commercial)
Definition Fully characterized material (Mass Balance + qNMR) used as the ultimate truth.[1][2][3]Commercial standard with a CoA and uncertainty statement (ISO 17034).[2][3]Research chemical with nominal purity (e.g., >95%).[3][4][5]
Traceability Absolute (SI-traceable via qNMR internal standard).High (Traceable to NIST/BIPM via manufacturer).[1][3]Low (Batch-specific, often lacks rigorous impurity ID).[1][2][3]
Assay Method qNMR + HPLC + ROI + KF + Residual Solvents. Mass Balance or qNMR.[1][2][3]Area % by HPLC (often ignores inorganic/solvent content).[2][3]
Suitability GMP Release Testing of API starting materials.Method Validation & Routine QC.[1][2][3]Early R&D or Synthesis Optimization only.
Cost/Time High / Weeks (Requires full validation).[1][3]Moderate / Days (Off-the-shelf).[1][2][3]Low / Immediate.
Risk Lowest.[1][2][3]Low-Medium (Vendor dependent).[1][2][3]High (Risk of tautomeric variation affecting "purity" claim).[1][3]

Expert Insight: For GMP intermediates, Option A (In-House Primary Standard) is the gold standard.[2][3] You should purchase a large batch of Option C, purify it (recrystallization), and characterize it as Option A using Protocol 2 (qNMR) below.

The Core Challenge: Tautomerism in QC

This molecule is a cyclic


-keto ester.[1][2][3] In solution, it oscillates between the diketo form  (Ethyl 3,5-dioxocyclohexanecarboxylate) and the enol form  (Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate).[1][2][3]
  • Impact on HPLC: If the interconversion rate is slow relative to the chromatographic timescale, you will see two peaks (split peak phenomenon).[3] If it is fast, you will see peak broadening or tailing.[3]

  • Impact on Purity Calculation: Integration of split peaks can lead to errors if one tautomer has a different extinction coefficient (

    
    ) at the detection wavelength.[3]
    
Diagram 1: Tautomeric Equilibrium & Analytical Consequence

Tautomerism Diketo Diketo Form (Less conjugated) Enol Enol Form (Conjugated System) Diketo->Enol  Equilibrium (Ka)   HPLC_Result HPLC Chromatogram Diketo->HPLC_Result Peak A (RT 1) Enol->HPLC_Result Peak B (RT 2) Solvent Solvent Polarity (DMSO favors Enol) (CHCl3 favors Keto) Solvent->Diketo Influences Ratio

Caption: The dynamic equilibrium between Diketo and Enol forms is solvent-dependent, potentially causing split peaks in HPLC if not controlled by temperature or pH.[1][2]

Experimental Protocols

Protocol 1: HPLC Purity Assessment (Tautomer-Stabilized)

Objective: To obtain a single, sharp peak for the main component by collapsing the tautomeric equilibrium.[1][2][3]

  • Principle: Using an acidic mobile phase and elevated column temperature accelerates the keto-enol interconversion, merging the two forms into a single average peak.[2][3]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH stabilizes the enol/keto ratio).[3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 40°C - 50°C (Critical: Higher T speeds up kinetics, sharpening the peak).[2][3]

  • Detection: UV @ 254 nm (Targets the enol conjugation).[3]

Validation Step: Inject the sample dissolved in pure Acetonitrile vs. sample dissolved in Mobile Phase A. If the peak shape changes drastically, the method is not robust.[3] Always dissolve the standard in the starting mobile phase.

Protocol 2: Absolute Potency Assignment via qNMR

Objective: To assign a "Purity Factor" (Potency) to the Reference Standard without relying on chromatographic response factors.[3]

Reagents:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.[1][2][3] Must have non-overlapping signals.

  • Solvent: DMSO-d6 (Favors the enol form, simplifying the spectrum).[1][2][3]

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve completely in 0.75 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[2][3]

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 of the longest proton to ensure full relaxation).

    • Scans: 16 or 32.[2][3]

  • Calculation:

    
    [2][3]
    
    • 
      : Integral area.[2][3]
      
    • 
      : Number of protons contributing to the signal.[3][6]
      
    • 
      : Molecular weight.[2][3][7][8]
      
    • 
      : Purity of Internal Standard.[2][3]
      

Qualification Workflow for In-House Standards

When a commercial primary standard is unavailable, follow this decision tree to qualify a batch of material as your "Primary Reference Standard."

Diagram 2: Reference Standard Qualification Workflow

Qualification Start Sourcing Material (Commercial Batch) Purification Recrystallization (Ethyl Acetate/Hexane) Start->Purification Initial_QC Initial QC (HPLC > 99.0%?) Purification->Initial_QC Initial_QC->Purification Fail Characterization Structure ID IR MS 1H-NMR Purity Assignment qNMR (Potency) ROI (Residue) KF (Water) Initial_QC->Characterization Pass Assignment Assign Potency Value (Mass Balance or qNMR) Characterization->Assignment COA Generate CoA (Valid for 1 Year) Assignment->COA

Caption: Workflow to convert a raw chemical batch into a qualified Primary Reference Standard for GMP use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11256664, Roxadustat. Retrieved from [Link][2][3]

  • Frontiers in Pharmacology (2024). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate
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Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate
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